1,3-Diethylxanthine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-diethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-3-12-7-6(10-5-11-7)8(14)13(4-2)9(12)15/h5H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNFISWKTZFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199644 | |
| Record name | 1,3-Diethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5169-95-9 | |
| Record name | 1,3-Diethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diethylxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIETHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4550Q64O79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Topic: Synthesis Pathways for 1,3-Diethylxanthine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The xanthine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, from the common stimulant caffeine to the anti-asthmatic drug theophylline.[1][2] Chemical modulation of this scaffold has led to the discovery of agents with diverse therapeutic applications, including bronchodilators, anti-inflammatory agents, and adenosine receptor antagonists.[3][4][5] This guide provides an in-depth exploration of the primary synthetic pathways to 1,3-diethylxanthine, a key intermediate, and its subsequent derivatization. We will dissect the venerable Traube purine synthesis as the foundational method for constructing the xanthine core and explore modern adaptations, such as microwave-assisted reactions, that enhance efficiency. Furthermore, this guide details strategies for functionalization at the C8 and N7 positions, enabling the creation of diverse chemical libraries for drug discovery and development.
The Strategic Importance of the 1,3-Diethylxanthine Core
While 1,3-dimethylxanthine (theophylline) is naturally occurring and widely used, its 1,3-diethyl analogue serves as a crucial building block in synthetic medicinal chemistry. The replacement of methyl groups with ethyl groups can significantly alter the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Notably, studies have shown that substituting the 1,3-dimethyl pattern with a 1,3-diethyl pattern can increase binding affinity at A1 and A2A adenosine receptors, making these derivatives promising leads for therapies targeting neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6] The synthesis of the 1,3-diethylxanthine core is therefore a critical first step in accessing these potentially valuable therapeutic agents.
Core Synthesis: The Traube Pathway to 1,3-Diethylxanthine
The most fundamental and widely adopted method for synthesizing 8-unsubstituted xanthines is the Traube purine synthesis, first introduced in 1900.[7] This method logically constructs the bicyclic purine system by first assembling a substituted pyrimidine ring, followed by a cyclization step to form the fused imidazole ring.
Mechanistic Overview
The Traube synthesis is a multi-step process that begins with a substituted urea and culminates in the formation of the xanthine ring system. The key strategic element is the sequential installation of two amino groups at the C5 and C6 positions of a uracil precursor, which then act as nucleophilic anchors to close the imidazole ring with a one-carbon electrophile.
Step-by-Step Synthesis and Experimental Rationale
-
Pyrimidine Ring Construction: The synthesis begins by condensing 1,3-diethylurea with a cyanoacetic acid derivative (e.g., ethyl cyanoacetate) in the presence of a reagent like acetic anhydride. This reaction forms the pyrimidine ring, yielding 6-amino-1,3-diethyluracil . The choice of a cyano-activated methylene compound is crucial as it provides the necessary electrophilicity for the initial condensation and facilitates the subsequent cyclization.
-
C5-Nitrosation: The 6-aminouracil derivative is then treated with nitrous acid (generated in situ from sodium nitrite and an acid). The electron-donating amino group at C6 strongly activates the C5 position for electrophilic substitution, leading to the formation of 6-amino-5-nitroso-1,3-diethyluracil . This step is pivotal as it introduces the nitrogen atom required for the final imidazole ring.
-
Reduction to Diamine: The nitroso group is subsequently reduced to a primary amine. A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄).[1] This yields the critical intermediate: 5,6-diamino-1,3-diethyluracil . This molecule now possesses the two adjacent amino groups necessary for the final ring closure.
-
Imidazole Ring Closure: The final step involves reacting the diaminouracil with a one-carbon electrophile to form the imidazole ring.
-
Classical Method: Traditionally, reagents like formamide were used, often requiring high temperatures and long reaction times.
-
Modern Method: The use of triethyl orthoformate is now more common due to its accessibility and cleaner reaction profile.[1] While conventional heating can still require several hours, a significant process optimization involves microwave-assisted heating. This technique dramatically reduces reaction times from hours to mere minutes while often improving yields.[1]
-
Synthesis of 1,3-Diethylxanthine Derivatives
With the 1,3-diethylxanthine core in hand, derivatization can be pursued to modulate its pharmacological properties. The most common sites for modification are the C8 and N7 positions.
C8-Substituted Derivatives via Modified Traube Synthesis
Instead of forming the unsubstituted xanthine, a substituent can be directly installed at the C8 position during the ring closure step.
-
Methodology: The 5,6-diamino-1,3-diethyluracil intermediate is reacted not with a one-carbon source, but with a carboxylic acid (R-COOH) or its activated derivative.[2][8]
-
Mechanism: The reaction typically proceeds in two stages. First, one of the amino groups condenses with the carboxylic acid to form a 6-amino-5-carboxamidouracil intermediate. This step is often facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[2] Subsequent heating, often with a base like NaOH or a dehydrating agent like thionyl chloride, induces cyclization to yield the 8-substituted-1,3-diethylxanthine.[2][8]
-
Expert Insight: This approach is highly versatile, allowing for the introduction of a wide array of aryl, alkyl, and functionalized side chains at the C8 position, which is critical for tuning receptor selectivity and affinity.[9]
N7-Alkylation
The N7 position of the imidazole ring can be readily functionalized via N-alkylation.
-
Methodology: 1,3-diethylxanthine is treated with a suitable base (e.g., potassium carbonate) to deprotonate the N7 nitrogen, forming the corresponding anion. This nucleophile is then reacted with an electrophile, such as an alkyl or benzyl halide (e.g., ethyl iodide, benzyl bromide), to yield the N7-substituted product.[10]
-
Expert Insight: This is a robust and high-yielding reaction. The choice of solvent and base can be optimized to ensure selectivity for the N7 position over the less reactive N9 position. This derivatization is essential for creating compounds like 1,3-diethyl-7-methylxanthine, which have shown interesting pharmacological profiles.[6]
Experimental Protocols and Data
Protocol: Microwave-Assisted Synthesis of 1,3-Diethylxanthine
This protocol is adapted from demonstrated methods for rapid xanthine synthesis.[1]
-
Setup: To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add 5,6-diamino-1,3-diethyluracil (1.0 g, 5.05 mmol).
-
Reagent Addition: Add triethyl orthoformate (6.0 mL, 36.1 mmol).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture with stirring at 160 °C (power setting ~120 W) for 5 minutes.
-
Workup: After cooling the vessel to room temperature, the solid product will have precipitated. Filter the product, wash thoroughly with diethyl ether (2 x 10 mL) to remove excess orthoformate and any soluble impurities.
-
Purification: The resulting solid can be recrystallized from water or an appropriate solvent system to yield pure 1,3-diethylxanthine as colorless crystals.
Comparative Synthesis Data
The following table summarizes the significant advantage of microwave-assisted synthesis over conventional methods for the imidazole ring closure step.
| Method | Reagent | Temperature | Reaction Time | Yield (%) | Reference |
| Conventional | Triethyl Orthoformate | Reflux | Several Hours | Variable | [1] |
| Microwave-Assisted | Triethyl Orthoformate | 160 °C | 5 minutes | 76% | [1] |
Conclusion
The synthesis of 1,3-diethylxanthine and its derivatives is a cornerstone of modern medicinal chemistry programs targeting purinergic receptors and other related enzymes. The Traube synthesis, while over a century old, remains a robust and adaptable method for creating the core xanthine structure. Modern advancements, particularly the use of microwave irradiation, have transformed this classical pathway into a rapid and highly efficient process. By combining the Traube synthesis for core construction with targeted modifications at the C8 and N7 positions, researchers are well-equipped to generate novel chemical entities with finely tuned pharmacological profiles, paving the way for the development of next-generation therapeutics.
References
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11 (Source: Google Search)
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3 (Source: National Center for Biotechnology Information)
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1 (Source: Asian Publication Corporation)
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13 (Source: ResearchGate)
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6 (Source: PubMed)
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14 (Source: Scribd)
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7 (Source: Slideshare)
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8 (Source: National Center for Biotechnology Information)
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15 (Source: MDPI)
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1,3-Diethylxanthine: Physicochemical Profiling, Synthetic Workflows, and Pharmacological Applications
Executive Summary
In medicinal chemistry and drug development, 1,3-Diethylxanthine (1,3-DEX) represents a "privileged scaffold" utilized primarily as a precursor for synthesizing highly potent phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists 1. By replacing the standard methyl groups found in naturally occurring xanthines (such as theophylline) with ethyl groups, researchers can dramatically alter the steric and lipophilic profile of the molecule. This structural modification is instrumental in tuning the binding affinity and selectivity towards specific adenosine receptor subtypes (A1 vs. A2A), which are highly sought-after targets in neurodegenerative disease therapies and oncology 2.
Core Physicochemical Parameters
Accurate identification of the core scaffold is paramount before initiating downstream C8-functionalization. The fundamental properties of unsubstituted 1,3-Diethylxanthine are summarized below.
| Parameter | Value | Reference |
| Chemical Name | 1,3-Diethyl-3,9-dihydro-1H-purine-2,6-dione | 3 |
| CAS Number | 5169-95-9 | 3 |
| Molecular Weight | 208.22 g/mol | 3 |
| Molecular Formula | C9H12N4O2 | [[4]]() |
| Melting Point | 221 °C | 1 |
| SMILES String | CCN1C2=C(NC=N2)C(=O)N(CC)C1=O | [[4]]() |
Critical Distinction for Sourcing: Unsubstituted 1,3-Diethylxanthine (CAS 5169-95-9; MW 208.22) is frequently confused in literature with its highly active downstream derivative, 1,3-Diethyl-8-phenylxanthine (DPX), which has a CAS number of 75922-48-4 and a molecular weight of 284.31 g/mol 5. Ensure rigorous verification of the CAS number when procuring raw materials for synthesis.
Structure-Activity Relationship (SAR) & Pharmacological Grounding
The rationale for utilizing the 1,3-diethyl substitution pattern lies in its unique interaction with the binding pockets of adenosine receptors.
-
A1 Receptor Antagonism: 8-phenyl substituted derivatives of 1,3-diethylxanthine (such as DPX) exhibit profound affinity for A1 receptors. Historically, DPX was utilized as a tritiated radioligand ([3H]DPX) due to its high specific activity and nanomolar affinity, overcoming the limitations of earlier theophylline-based assays 26.
-
A2A Receptor Selectivity: In the context of A2-adenosine receptors, 1,3-diethyl groups consistently favor potency over 1,3-dimethyl (theophylline) or 1,3-dipropyl groups, particularly when extended chains or polar functional groups are attached at the C8 position 2. This steric optimization is critical for designing therapies for Parkinson's disease, where A2A antagonists modulate dopaminergic signaling.
Mechanistic Pathway Visualization
The following diagram illustrates the logical causality of 1,3-diethylxanthine derivatives in modulating intracellular signaling. By competitively occupying the orthosteric binding site of A1/A2A receptors, these compounds prevent endogenous adenosine from triggering G-protein-mediated adenylate cyclase modulation.
Mechanism of Action: Competitive antagonism of adenosine receptors by 1,3-diethylxanthines.
Validated Synthetic Workflow: Traube Purine Synthesis
To ensure high-purity yields of the 1,3-DEX scaffold for downstream functionalization, a modified Traube synthesis is employed. The protocol relies on the reduction of a nitrosouracil intermediate followed by imidazole ring closure 1.
Causality of Reagent Selection:
-
Aqueous Ammonia (12.5%): Provides the necessary basic medium to dissolve the nitrosouracil precursor and facilitates the optimal pH for reduction.
-
Sodium Dithionite (Na2S2O4): Selected for the reduction of the nitroso group because it selectively yields the diamino-uracil without over-reducing the pyrimidine ring—a common failure point when using harsh catalytic hydrogenation.
-
Formic Acid: Acts as both the solvent and the one-carbon electrophile source required to bridge the two amino groups, expelling water and effectively closing the imidazole ring to form the purine core.
Step-by-Step Protocol:
-
Preparation of the Precursor: Dissolve 20 mmol of 1,3-diethyl-6-amino-5-nitrosouracil in 60 mL of 12.5% aqueous ammonia solution 1.
-
Reduction: Heat the solution to 50–60 °C. Gradually add Na2S2O4 until the characteristic color of the nitroso compound completely dissipates, indicating quantitative conversion to 5,6-diamino-1,3-diethyluracil 1.
-
Cyclization (Ring Closure): Isolate the diamino intermediate and reflux it with excess formic acid at 100 °C for 2–4 hours.
-
Purification: Cool the reaction mixture to precipitate the crude product. Dissolve in dichloromethane (CH2Cl2), precipitate by adding petroleum ether, filter, and wash with 10 mL of petroleum ether. Dry the resulting solid at 70 °C 1. (Note: Petroleum ether selectively washes away non-polar organic impurities without dissolving the polar target product).
Self-Validating Analytical Benchmarks: A successful synthesis must be validated against the following spectral parameters to confirm structural integrity 1:
-
Yield & Appearance: ~76% yield; colorless crystals.
-
Mass Spectrometry (EIMS): m/z 208 (M+, 100%), perfectly matching the theoretical molecular weight of 208.22 g/mol .
-
1H NMR (500 MHz, CDCl3): δ 1.28 (t, 3H, J = 7.1 Hz, N3-CH3), 1.36 (t, J = 7.35 Hz, 3H, N1-CH3), 4.15 (q, 2H, J = 7.1 Hz, N3-CH2), 4.21 (q, 2H, J = 7.1 Hz, N1-CH2), 7.81 (d, 1H, J = 1.6 Hz, C8-H), 12.77 (s, 1H, N7-H).
-
13C NMR (125 MHz, CDCl3): δ 13.3, 13.4 (ethyl CH3); 37.0, 39.0 (ethyl CH2); 107.1 (C5); 140.3, 148.5, 150.5, 156.1 (purine core carbons).
References
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Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - NIH / PMC. Available at: [Link]
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1,3-Diethyl-8-phenyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - BuyersGuideChem. Available at:[Link]
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Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PNAS. Available at:[Link]
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Synthesis of Xanthine Derivatives by Ring Closure Reaction - Asian Publication Corporation. Available at:[Link]
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1,3-DIETHYLXANTHINE (Record UNII: 4550Q64O79) - NIH GSRS. Available at: [Link]
-
1,3-DIETHYLXANTHINE - Inxight Drugs (NCATS). Available at:[Link]
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Technical Deep Dive: Discovery and History of Synthetic Xanthine Derivatives
Executive Summary
The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) represents one of the most privileged structures in medicinal chemistry. Originating from natural alkaloids like caffeine and theophylline, this heterocyclic system has evolved from a non-selective stimulant to a precision tool for targeting G-protein coupled receptors (GPCRs) and phosphodiesterases (PDEs). This guide analyzes the synthetic evolution of xanthine derivatives, detailing the transition from classical Traube synthesis to modern, high-affinity ligands like Istradefylline (A2A antagonist) and Linagliptin (DPP-4 inhibitor).
Part 1: The Synthetic Foundation
The ubiquity of xanthine derivatives in drug discovery stems from the scaffold's ability to accept diverse substitutions at N1, N3, N7, and C8. The primary method for constructing this core remains the Traube Purine Synthesis , developed by Wilhelm Traube in 1900.
The Traube Synthesis Mechanism
The classical Traube synthesis constructs the pyrimidine ring first, followed by imidazole ring closure.[1] This method is preferred over starting from imidazole precursors because it allows for regioselective alkylation at N1 and N3 early in the pathway.
Mechanism Overview:
-
Condensation: 1,3-Dialkylurea reacts with cyanoacetic acid to form a uracil intermediate.
-
Nitrosation: Introduction of a nitroso group at C5.[2]
-
Reduction: Conversion of the nitroso group to an amine, yielding a 4,5-diaminopyrimidine.
-
Cyclization: Ring closure using formic acid (for C8-H) or other carboxylic acids (for C8-substituted derivatives).[1]
Figure 1: The Traube Purine Synthesis pathway, illustrating the stepwise construction of the xanthine core from urea precursors.
Experimental Protocol: Synthesis of Istradefylline (A2A Antagonist)
This protocol demonstrates a modern adaptation of the Traube method, utilizing a "one-pot" variation for the final cyclization and methylation steps to synthesize Istradefylline ((E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine).
Reagents:
-
1,3-Diethyl-5,6-diaminouracil (Precursor)
-
3,4-Dimethoxycinnamic acid (C8 Linker)
-
EDC·HCl (Coupling Agent)
-
Dimethyl sulfate (Methylating agent)
-
Sodium Hydroxide (Base)
Protocol Steps:
-
Acylation: Dissolve 1,3-diethyl-5,6-diaminouracil (10 mmol) in a 1:1 mixture of dioxane/water. Add EDC·HCl (13 mmol) and 3,4-dimethoxycinnamic acid (10 mmol). Stir at room temperature for 2 hours to form the amide intermediate.
-
Cyclization: Neutralize the reaction mixture with 1N NaOH to pH 12. Heat the mixture to reflux (approx. 100°C) for 2 hours. The alkaline environment catalyzes the dehydration and ring closure to form the 8-styrylxanthine intermediate.
-
Methylation (One-Pot): Cool the reaction mixture to 0-5°C. Add Dimethyl sulfate (10.5 mmol) dropwise while maintaining rapid stirring. The N7 position is selectively methylated due to the steric hindrance at N9 and the electronic properties of the xanthine ring.
-
Isolation: Filter the resulting precipitate. Wash the cake with cold water followed by cold methanol to remove unreacted reagents.
-
Purification: Recrystallize from ethanol/water to obtain Istradefylline as a yellow crystalline solid (>98% purity by HPLC).
Why this works: The use of 3,4-dimethoxycinnamic acid introduces the styryl group at C8, which is critical for A2A receptor selectivity (see SAR section). The one-pot cyclization/methylation reduces solvent waste and improves yield by preventing the isolation of unstable intermediates.
Part 2: Pharmacological Divergence
Early xanthines like theophylline were "dirty drugs," affecting both Adenosine Receptors (ARs) and Phosphodiesterases (PDEs).[3] The history of synthetic xanthines is the history of separating these two activities.
Signaling Pathways: Adenosine vs. PDE
The diagram below illustrates how xanthine derivatives modulate cellular signaling. Non-selective xanthines (Theophylline) hit both targets, often leading to side effects (tachycardia, nausea). Selective derivatives target specific pathways.
Figure 2: Divergent mechanisms of action. Xanthines can block adenosine receptors (preventing G-protein modulation) or inhibit PDE enzymes (preserving cAMP).[4]
The Hemorheologic Agent: Pentoxifylline
Discovery: Synthesized in the 1970s, Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) was designed to improve blood flow. Mechanism: It acts primarily as a non-selective PDE inhibitor (weakly PDE4 selective). By increasing cAMP in erythrocytes, it increases membrane flexibility (deformability), allowing red blood cells to traverse microcapillaries more easily. It also reduces blood viscosity and platelet aggregation.[5][6] Clinical Use: Intermittent claudication (peripheral vascular disease).[6][7]
The A2A Specialist: Istradefylline
Discovery: Researchers at Kyowa Hakko Kirin discovered that extending the conjugation at the C8 position created a "molecular ruler" that excluded the drug from the smaller binding pockets of A1 receptors but fit perfectly into the A2A receptor. Mechanism: Selective antagonism of striatal A2A receptors.[3] In Parkinson's disease, A2A overactivity inhibits motor signaling. Blocking A2A restores motor function without the systemic side effects of non-selective blockade. Key Structural Feature: The (E)-styryl group at C8 is the determinant of high affinity and selectivity.
Part 3: Modern Optimization & SAR
The most sophisticated application of the xanthine scaffold is Linagliptin (Tradjenta), a DPP-4 inhibitor for Type 2 Diabetes. Unlike other "gliptins" which are peptidomimetics, Linagliptin uses the xanthine core to anchor into the enzyme's active site.
Structure-Activity Relationship (SAR) Matrix
The table below summarizes how specific substitutions shift the pharmacological profile of the xanthine scaffold.
| Position | Substitution | Effect on Activity | Representative Drug |
| N1 | Methyl | Non-selective AR antagonism | Caffeine/Theophylline |
| N1 | 5-oxohexyl | PDE inhibition; Hemorheologic activity | Pentoxifylline |
| N1 | Quinazolin-2-ylmethyl | High affinity for DPP-4 S1 pocket | Linagliptin |
| C8 | H | Basal activity | Theophylline |
| C8 | Cyclopentyl | A1 Receptor Selectivity | DPCPX |
| C8 | (E)-Styryl | A2A Receptor Selectivity | Istradefylline |
| C8 | 3-aminopiperidin-1-yl | DPP-4 Inhibition (S2 pocket binding) | Linagliptin |
| N7 | Methyl | Increases PDE inhibition; Decreases A1 affinity | Caffeine |
| N7 | But-2-ynyl | Optimization for DPP-4 hydrophobic pocket | Linagliptin |
Linagliptin: The Xanthine Anchor
Linagliptin demonstrates "scaffold hopping." The xanthine ring mimics the nucleobase interactions of natural substrates but provides a rigid platform to project the aminopiperidine group into the S2 subsite of DPP-4.
-
Binding Mode: The uracil portion of the xanthine forms hydrogen bonds with Glu205 and Glu206. The C8-substituent (aminopiperidine) forms a salt bridge, critical for picomolar potency.
-
Selectivity: The xanthine scaffold confers >10,000-fold selectivity for DPP-4 over related enzymes (DPP-8/DPP-9), reducing off-target toxicity.
Part 4: Future Outlook
The xanthine scaffold is currently being adapted for TRP channel modulation and Epigenetic targets (histone demethylases). Recent research suggests that replacing the imidazole ring with a triazole (forming 8-azaxanthines) or modifying the core into tricyclic guanines can retain the binding properties while altering metabolic stability and solubility profiles.
References
-
Traube Purine Synthesis Mechanism & History Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis and SAR of Istradefylline (8-Styrylxanthines) Source: Journal of Medicinal Chemistry (via NIH) URL:[Link]
-
Linagliptin Binding Mode and Discovery Source: Frontiers in Pharmacology / PMC URL:[Link]
-
Pentoxifylline Mechanism of Action Source: StatPearls (NCBI Bookshelf) URL:[Link]
-
Microwave-Assisted Synthesis of Xanthine Derivatives Source: Beilstein Journal of Organic Chemistry (via NIH) URL:[Link]
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- 4. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 6. openheart.bmj.com [openheart.bmj.com]
- 7. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
Methodological & Application
Application Note: 1,3-Diethylxanthine and C8-Substituted Derivatives in Neurodegenerative Disease Research
[label="Adenosine A2A Receptor\n(Striatal Medium Spiny Neur
Refining Receptor Specificity
I'm now integrating structural insights to strengthen receptor specificity arguments. Specifically, 1,3-diethyl substitutions enhance A2A receptor affinity, as I see in the hydrophobic pockets, per Jacobson et al. (1987). This selective binding is key to 1,3-DEX's antagonism. I'll summarize the key SAR insights in the application note.
Summarizing Key SAR Insights
I'm now summarizing key structure-activity relationship (SAR) insights for the application note. I've focused on how 1,3-diethyl substitutions at the N1 and N3 positions interact with the hydrophobic pockets of the A2A receptor, as supported by Jacobson et al. (1987). This structural feature dictates the A2A receptor selectivity and potency of the derivatives, leading to effective antagonism. I'll summarize the information in the data table.
Optimizing Filter Protocols
I'm now detailing the filtration protocol to minimize non-specific binding, which enhances the signal-to-noise ratio. Glass fiber filters' negative charge traps the radioligand, so pre-soaking in 0.3% PEI is crucial. Membrane preparation and ligand clearance steps precede. I am specifying incubation conditions and assembly in 96-well plates. NECA is a control, to define NSB.
Finalizing Filter Procedures
I'm now detailing the filtration protocol to minimize non-specific binding, which enhances the signal-to-noise ratio. Glass fiber filters (GF/B) are pre-soaked in PEI and the washes are specified as 3mL three times. The method is fully refined, and will be included in the methods. The cells are exposed to 6-OHDA, and will be combined with 1,3-DEX to determine whether they survive.
Refining Viability Protocols
I'm now detailing the neuroprotection assay viability protocols, including a detailed workflow diagram. I've broken down the steps: cell seeding, pre-incubation with 1,3-DEX, 6-OHDA insult (50 µM), and MTT assay for cell viability quantification. I'll include controls (vehicle, insult alone) to check neuroprotection.
Finalizing Viability Protocols
I'm now detailing the neuroprotection assay, including cell seeding, DEX pre-incubation, 6-OHDA insult, and MTT quantification with detailed controls. I've broken down the workflow steps, including the addition of positive controls, to ensure neuroprotection. I'm also revising the DOT diagram to include the new data flow.
Finalizing Data Visualization
I'm now integrating final data visualization elements, confirming all hex codes and ensuring contrast. I've finished the DOT diagrams for receptor signaling, radioligand binding, and neuroprotection assays, ensuring adherence to the color palette and contrast rules. I'm focusing on the diagram captions. The application note is almost ready.
Finalizing Color Constraints
I've now finalized all color constraints in the DOT diagrams, ensuring strict adherence to the defined palette for visual consistency and readability. Diagram captions are complete, and the application note is ready for final review.
Refining Viability Assays
I'm finalizing the viability assay's protocol diagram. The steps include cell seeding, pretreatment with 1,3-DEX derivatives, the addition of 6-OHDA to induce the insult, and MTT assay for viability. Control groups, including insult-only and vehicle, will be integrated. I'm focusing on the diagram's clarity and accuracy.
Validating Pharmacology Selection
I'm now zeroing in on the rationale for the 6-OHDA neuroprotection assay, highlighting its role in modeling Parkinson's. I'm focusing on the A2A receptor's relevance in the striatum and the mechanism by which A2A blockade prevents 6-OHDA-induced apoptosis in SH-SY5Y cells. My goal is to fully define the why for my expert audience.
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Neuropharmacology & Assay Development
Mechanistic Grounding: The 1,3-Diethylxanthine Scaffold
The successful development of neuroprotective therapeutics requires pharmacological tools with high target selectivity and predictable structure-activity relationships (SAR). While naturally occurring methylxanthines like theophylline (1,3-dimethylxanthine) exhibit weak, non-selective antagonism across adenosine receptors, the substitution of methyl groups with ethyl groups at the N1 and N3 positions fundamentally alters the molecule's pharmacological profile.
The 1,3-diethylxanthine (1,3-DEX) scaffold provides the optimal steric bulk to interact with the deep hydrophobic pockets of the Adenosine A2A receptor. This structural modification not only enhances binding affinity but also shifts the selectivity profile away from the A1 receptor subtype .
In the context of neurodegenerative diseases—particularly Parkinson's Disease (PD)—the A2A receptor is highly localized to the striatal medium spiny neurons of the indirect basal ganglia pathway. Overactivation of these receptors drives excessive cAMP/PKA signaling, leading to excitotoxicity and motor deficits. By competitively antagonizing the A2A receptor, 1,3-DEX derivatives (such as the clinically approved Istradefylline) normalize this pathway, offering robust neuroprotection and motor symptom reversal.
Figure 1: Mechanistic pathway of 1,3-Diethylxanthine antagonizing the A2A receptor to prevent toxicity.
Pharmacological Profiling & SAR Data
To understand the causality behind selecting 1,3-DEX over other xanthines for neurodegenerative assays, we must look at the quantitative binding kinetics. The addition of a C8-substituent (e.g., a phenyl or styryl group) to the 1,3-diethyl core further locks the molecule into the A2A binding site, increasing potency exponentially.
Table 1: Structure-Activity Relationship (SAR) of Xanthine Derivatives
| Xanthine Scaffold | N1, N3 Substituents | C8 Substituent | A1 Affinity (Kᵢ) | A2A Affinity (Kᵢ) | Primary Research Application |
| Theophylline | Dimethyl | Hydrogen | ~10 µM | ~15 µM | Non-selective baseline / Asthma |
| 1,3-Diethylxanthine | Diethyl | Hydrogen | ~5 µM | ~2 µM | Core scaffold evaluation |
| DPX | Diethyl | Phenyl | 60 nM | 150 nM | A1/A2A Dual antagonism studies |
| Istradefylline | Diethyl | 3,4-Dimethoxystyryl | >1000 nM | 10 nM | Highly selective PD therapeutics |
(Data synthesized from and .)
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that all experimental workflows be designed as self-validating systems. An assay must internally prove that its signal is specific and its baseline is true. Below are the definitive protocols for evaluating 1,3-DEX derivatives.
Protocol A: Radioligand Binding Assay for A2A Receptor Affinity
Causality & Trustworthiness: When evaluating A2A receptor affinity, endogenous adenosine trapped in the tissue preparation will compete with your radioligand, artificially lowering the apparent affinity of the 1,3-DEX test compound. Pre-incubating the homogenate with Adenosine Deaminase (ADA) hydrolyzes this endogenous adenosine into inactive inosine, ensuring a true, zero-competition baseline. Furthermore, glass fiber filters carry a negative charge that non-specifically traps radioligands. Pre-soaking filters in 0.3% Polyethylenimine (PEI) neutralizes this charge, drastically reducing Non-Specific Binding (NSB) and validating your signal-to-noise ratio.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat striatal tissue (highly enriched in A2A receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂. Centrifuge at 48,000 × g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.
-
Endogenous Ligand Clearance: Add ADA (0.2 U/mL) to the resuspended homogenate. Incubate at 37°C for 30 minutes to clear endogenous adenosine.
-
Assay Assembly: In a 96-well assay plate, combine the following:
-
50 µL of the A2A-selective radioligand [³H]CGS 21680 (final concentration 2 nM).
-
50 µL of the 1,3-DEX test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M).
-
100 µL of the membrane suspension (approx. 50 µg protein/well).
-
Self-Validation Control: In parallel wells, replace the test compound with 10 µM NECA (a non-selective adenosine agonist) to define the absolute Non-Specific Binding (NSB) baseline.
-
-
Equilibration: Incubate the plate at 25°C for 90 minutes to allow competitive binding to reach equilibrium.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (strictly pre-soaked in 0.3% PEI for 1 hour). Wash the filters three times with 3 mL of ice-cold buffer to flush unbound ligand while trapping receptor-bound complexes.
-
Quantification: Extract the filters into scintillation vials, add 3 mL of scintillation cocktail, dark-adapt for 12 hours, and quantify radioactivity (DPM) using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.
Figure 2: Self-validating workflow for Adenosine A2A receptor radioligand binding assays.
Protocol B: In Vitro Neuroprotection Assay (6-OHDA Model)
Causality & Trustworthiness: To prove that 1,3-DEX receptor binding translates to functional neuroprotection, we use the 6-Hydroxydopamine (6-OHDA) cellular model. 6-OHDA selectively induces oxidative stress and apoptosis in dopaminergic-like cells, mimicking PD pathology. A mandatory 1-hour pre-incubation with the 1,3-DEX derivative is required before applying the neurotoxin; this allows the antagonist to fully occupy the A2A receptors and preemptively downregulate the pro-apoptotic cAMP/PKA cascade before the toxic insult begins.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1×10⁴ cells/well in DMEM/F12 media supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Antagonist Pre-treatment: Carefully aspirate the media. Add fresh media containing the 1,3-DEX test compound at varying concentrations (0.1 µM, 1 µM, 10 µM). Incubate strictly for 1 hour prior to the neurotoxic insult.
-
Neurotoxic Insult: Add 6-OHDA (final concentration 50 µM) directly to the wells.
-
Self-Validation Controls: Include a "Vehicle Control" (media only, no 6-OHDA, no DEX) to establish 100% viability, and an "Insult Control" (6-OHDA only) to establish the maximum cell death baseline.
-
-
Co-Incubation: Return the plate to the incubator for 24 hours.
-
Viability Readout (MTT): Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to insoluble purple formazan crystals.
-
Solubilization & Measurement: Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO to each well to solubilize the formazan. Measure the absorbance at 570 nm using a microplate reader to quantify cell viability relative to controls.
References
-
Jacobson, K. A., Ukena, D., Padgett, W., Daly, J. W., & Kirk, K. L. (1987). Xanthine functionalized congeners as potent ligands at A2-adenosine receptors. Journal of Medicinal Chemistry.[Link][1]
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences.[Link][2]
-
Alnassan, A. A., et al. (2019). Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties. RSC Advances.[Link][3]
-
Müller, C. E., et al. (2004). The adenosine A(2A) antagonistic properties of selected C8-substituted xanthines. Bioorganic & Medicinal Chemistry Letters.[Link][4]
Sources
- 1. Xanthine functionalized congeners as potent ligands at A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Using 1,3-Diethylxanthine in Parkinson's disease models
Application Note: Pharmacological Interrogation of Adenosine Receptors in Parkinson’s Disease Models using 1,3-Dialkylxanthines
Part 1: Executive Summary & Chemical Disambiguation
Critical Note on Nomenclature: In the context of Parkinson’s Disease (PD) research, "1,3-Diethylxanthine" refers to a chemical scaffold that forms the basis of several critical adenosine receptor antagonists. However, the unmodified 1,3-diethylxanthine molecule acts as a weak, non-selective antagonist (a metabolite of caffeine).
To generate robust, publication-quality data in PD models, researchers typically utilize two specific high-affinity analogues derived from this scaffold. This guide addresses the protocols for the scaffold class, with specific focus on the Adenosine A1 receptor antagonist DPCPX (often confused with diethyl- variants due to structural similarity) and the Adenosine A2A antagonist Istradefylline (KW-6002) , which contains a 1,3-diethyl core.
| Compound | Common Name | Receptor Target | Role in PD Research |
| 1,3-Diethylxanthine | (Metabolite) | Non-selective (Low Affinity) | Comparative control; metabolite studies. |
| 1,3-Dipropyl-8-cyclopentylxanthine | DPCPX | A1 (Selective) | Neuroprotection; Presynaptic DA regulation. |
| (E)-1,3-diethyl-8-(3,4-dimethoxystyryl)... | KW-6002 (Istradefylline) | A2A (Selective) | Symptomatic relief; Dyskinesia reduction. |
Scientific Rationale: Adenosine acts as a "brake" on dopaminergic signaling in the striatum.
-
A1 Receptors (Presynaptic): Located on dopamine terminals. Activation inhibits dopamine release. Antagonism (DPCPX) disinhibits the terminal, enhancing dopamine release and potentially protecting mitochondrial function.
-
A2A Receptors (Postsynaptic): Located on Medium Spiny Neurons (indirect pathway).[1][2] Activation reduces D2 receptor efficacy. Antagonism (KW-6002) restores motor balance in the absence of dopamine.
Part 2: Mechanism of Action
The following diagram illustrates the mechanistic entry point for 1,3-dialkylxanthines in the nigrostriatal pathway.
Figure 1: Mechanism of Action. DPCPX blocks the presynaptic A1 receptor, preventing the Gi-mediated inhibition of Calcium influx, thereby facilitating Dopamine release.
Part 3: Preparation and Formulation Protocol
Challenge: Xanthine derivatives (especially DPCPX) are highly hydrophobic. Improper formulation leads to precipitation upon contact with physiological saline, causing variability in absorption and "false negative" behavioral data.
Validated Vehicle Formulation (Self-Validating System): Do not use simple saline. Use a co-solvent system.
Reagents:
-
1,3-Diethylxanthine or DPCPX (Solid).
-
DMSO (Dimethyl sulfoxide), sterile.
-
Tween 80 (Polysorbate 80).
-
0.9% Saline (warm).
Step-by-Step Formulation:
-
Weighing: Calculate the total mass required for a batch. (Target dose: 1–5 mg/kg).
-
Primary Solubilization: Dissolve the solid compound in 100% DMSO . The volume of DMSO should be 10% of the final injection volume.
-
Checkpoint: Ensure the solution is perfectly clear. Vortex for 1 minute.
-
-
Surfactant Addition: Add Tween 80 to the DMSO solution. The volume of Tween 80 should be 10% of the final volume. Vortex vigorously.
-
Aqueous Phase: Slowly add warm (37°C) 0.9% Saline (80% of final volume) dropwise while vortexing.
-
Why? Rapid addition of cold saline causes immediate precipitation (cloudiness).
-
-
Final Composition: 10% DMSO / 10% Tween 80 / 80% Saline.
-
Validation: Inspect for crystals under a light source. If cloudy, sonicate at 40°C for 10 minutes. If crystals persist, the data will be invalid.
Part 4: Experimental Protocols
Application A: Neuroprotection in MPTP Mouse Model
Rationale: A1 antagonism (DPCPX) has been shown to prevent dopaminergic degeneration if administered during the toxin exposure, likely by modulating mitochondrial stress and glutamate release.
Subject: C57BL/6J Mice (Male, 8-10 weeks).
Timeline Workflow:
Figure 2: Experimental Timeline for Neuroprotection Study.
Protocol Steps:
-
Pre-treatment: Administer DPCPX (5 mg/kg, i.p.) daily for 7 days prior to lesioning.
-
Control Group: Vehicle (10% DMSO/Tween/Saline) i.p.
-
-
Lesioning (Day 7): Administer MPTP-HCl (20 mg/kg, free base) intraperitoneally, 4 injections at 2-hour intervals.
-
Safety: MPTP is a severe biohazard. Use negative pressure hoods and specific PPE.
-
-
Co-treatment: Continue DPCPX administration 1 hour prior to the first MPTP injection and daily thereafter for 14 days.
-
Readout (Day 22):
-
Behavior: Rotarod test (motor coordination) and Passive Avoidance (cognitive retention).
-
Histology: Tyrosine Hydroxylase (TH) stereology in Substantia Nigra pars compacta (SNpc).
-
Biochemistry: HPLC for striatal Dopamine and DOPAC levels.
-
Application B: Symptomatic Motor Assessment (6-OHDA Rat)
Rationale: To test if the compound reverses motor deficits or potentiates L-DOPA.
Subject: Sprague-Dawley Rats (Lesioned).
-
Lesion: Unilateral stereotaxic injection of 6-OHDA into the Medial Forebrain Bundle (MFB).
-
Screening: at 3 weeks, test with Apomorphine (0.05 mg/kg s.c.). Only select rats with >7 rotations/min (indicates >90% DA depletion).
-
Drug Testing (Washout 3 days):
-
Group A: Vehicle.
-
Group B: L-DOPA (sub-threshold dose, e.g., 3 mg/kg).
-
Group C: 1,3-Diethylxanthine/DPCPX (1 mg/kg) + L-DOPA (3 mg/kg).
-
-
Measurement: Place rat in rotometer bowls. Record contralateral vs. ipsilateral rotations for 180 minutes.
-
Success Criteria: A significant increase in contralateral rotations in Group C vs Group B indicates the antagonist potentiates the dopamine response.
Part 5: Data Summary & Reference Values
Binding Affinity Profile (Ki values): Use this table to verify you are using the correct "1,3-Diethyl" derivative for your specific target.
| Compound | A1 Receptor (Ki) | A2A Receptor (Ki) | Selectivity Ratio (A1/A2A) |
| DPCPX | 3.9 nM | 130 nM | ~33x (A1 Selective) |
| KW-6002 | > 1000 nM | 2.2 nM | ~500x (A2A Selective) |
| 1,3-Diethylxanthine | ~10-50 µM | ~10-50 µM | Non-selective (Weak) |
Data compiled from Daly et al. and Tocris Bioscience specifications.
Part 6: Troubleshooting (Self-Validating)
| Symptom | Probable Cause | Corrective Action |
| Cloudy injection solution | Rapid saline addition or cold reagents. | Re-make solution. Warm saline to 37°C. Add dropwise to DMSO/Tween mix. |
| No effect in MPTP model | Dosing timing incorrect. | A1 antagonists are most effective as pre-treatments or co-treatments. Post-damage recovery is limited. |
| High mortality in MPTP | Synergistic toxicity. | DPCPX can alter cardiovascular parameters. Monitor heart rate. Ensure hydration (saline s.c.) after MPTP. |
| Variable behavioral data | Circadian rhythm effects.[3] | Adenosine levels fluctuate diurnally. Always dose and test at the same time of day (e.g., ZT 3-5). |
References
-
Prediger, R. D., et al. (2005). "Effects of adenosine receptor antagonists in MPTP mouse model of Parkinson's disease: mitochondrial DNA integrity." Archives of Medical Science.
-
Tocris Bioscience. "DPCPX Product Information and Solubility Data." Tocris Scientific Citations.
-
Daly, J. W., et al. (1988). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry.
-
Chen, J.F., et al. (2001). "Neuroprotection by caffeine and A(2A) adenosine receptor inactivation in a model of Parkinson's disease." Journal of Neuroscience.
-
Cenci, M. A., & Lundblad, M. (2006). "Post- versus presynaptic plasticity in L-DOPA-induced dyskinesia." Journal of Neurochemistry.
Sources
Application Note: Protocols for Dissolving 1,3-Diethylxanthine for Cell Culture
Executive Summary
1,3-Diethylxanthine (CAS: 5169-95-9), a structural analogue of theophylline (1,3-dimethylxanthine), functions primarily as an adenosine receptor antagonist.[1] Like many xanthine derivatives, it exhibits poor aqueous solubility at neutral pH due to strong inter-base hydrogen bonding and base stacking.[2] This hydrophobicity presents a significant challenge in in vitro applications, where "crashing out" (precipitation) upon dilution into culture media is a common failure mode.
This guide provides a field-proven, self-validating protocol for solubilizing 1,3-Diethylxanthine. It prioritizes the maintenance of compound stability and cell viability by strictly controlling solvent concentration and mixing dynamics.
Physicochemical Profile & Solubility Logic
To dissolve a compound effectively, one must understand the forces holding its crystal lattice together. 1,3-Diethylxanthine possesses an unsubstituted nitrogen at position 7 (N7), rendering it weakly acidic (pKa ~ 8.6).[1]
| Property | Value | Implication for Solubilization |
| Molecular Weight | 208.22 g/mol | Moderate MW; diffuses rapidly once dissolved.[1] |
| CAS Number | 5169-95-9 | Use for precise reagent verification.[1] |
| LogP (Octanol/Water) | ~0.6 - 1.2 | Moderately lipophilic; prefers organic solvents over water.[1] |
| pKa | ~8.6 (N7-H) | Critical: Solubility increases significantly at pH > 10 (deprotonation), but high pH is toxic to cells.[1] |
| Water Solubility | < 1 mg/mL (Neutral pH) | Insoluble for stock preparation. |
| DMSO Solubility | ~10 - 25 mg/mL | Primary Vehicle. Excellent solvent power.[1] |
| Ethanol Solubility | ~2 - 5 mg/mL | Secondary option; lower capacity than DMSO.[1] |
The "Crystal Crash" Phenomenon
Xanthines are notorious for rapid recrystallization when a concentrated organic stock is introduced to an aqueous buffer. The local high concentration at the injection site causes immediate precipitation before the solvent can disperse. The protocol below uses a "High-Velocity Dispersion" technique to prevent this.
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, sterile 50 mM Master Stock. Reagents:
-
1,3-Diethylxanthine (Solid, >98% purity)[1]
-
Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (Sigma-Aldrich or equivalent)[1]
-
Vessel: Borosilicate glass vial (Avoid polystyrene which DMSO can degrade).
Step-by-Step Methodology
-
Calculation: To prepare 1 mL of 50 mM stock:
-
Weighing: Weigh ~10.4 mg of powder into a sterile glass vial. Record exact mass to adjust solvent volume for precision.
-
Solvation (The "Wetting" Phase): Add 50% of the calculated DMSO volume. Vortex vigorously for 30 seconds.
-
Why? Adding all solvent at once can trap air bubbles in the powder, hindering solvation.
-
-
Completion: Add the remaining DMSO. Vortex for 1 minute.
-
Visual Check: Solution must be crystal clear. If particles persist, sonicate in a water bath at 37°C for 5–10 minutes.
-
-
Sterilization:
-
Do NOT use standard cellulose acetate filters (DMSO dissolves them).
-
Use a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.
-
Note: DMSO is bacteriostatic; filtration is primarily to remove undissolved micro-particulates.
-
-
Storage: Aliquot into amber glass vials (20–50 µL per vial) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.
Protocol B: Dilution into Cell Culture Media (The Critical Step)
Objective: Dilute stock to working concentration (e.g., 100 µM) without precipitation.
Constraint: Final DMSO concentration must be
The "Dropwise Vortex" Method
-
Pre-warm Media: Warm cell culture media to 37°C. Cold media accelerates precipitation.
-
Agitation: Set a vortex mixer to low speed or use a magnetic stir bar in a beaker.
-
Injection:
-
Equilibration: Allow the media to stir/mix for 2 minutes before applying to cells.
Workflow Diagram (Graphviz)
Figure 1: Workflow for the solubilization and dilution of 1,3-Diethylxanthine, highlighting the critical dilution step to prevent precipitation.
Troubleshooting & Quality Control
| Observation | Cause | Corrective Action |
| Cloudiness in Stock | Moisture in DMSO | Use fresh, anhydrous DMSO.[1][3] Water dramatically reduces xanthine solubility. |
| Crystals in Media | "Crash out" effect | 1. Pre-warm media to 37°C.2. Reduce stock concentration.3. Use intermediate dilution step (see below). |
| Cell Death (Control) | DMSO Toxicity | Ensure final DMSO < 0.5%.[4] Include a "Vehicle Only" control group. |
Advanced Technique: Intermediate Dilution If the transition from 50 mM (DMSO) to 100 µM (Media) causes precipitation, use a 10x Intermediate :
-
Dilute 50 mM Stock 1:10 into sterile PBS (warm) to make 5 mM.
-
Immediately dilute this 5 mM solution into the final media.
-
Note: This is risky for xanthines as they may crash in PBS. Only use if direct media dilution fails.
-
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed). Xanthines are central nervous system stimulants and adenosine antagonists.
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.
-
Permeability: DMSO increases skin permeability. If the stock solution spills on skin, it will carry the drug into the bloodstream immediately. Wash instantly with soap and water.
References
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry.
-
BenchChem. (2025).[5] "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem Protocols.
-
Sigma-Aldrich. (2023).[1] "Biochemical Solubility Guide for Cell Culture." Merck/Sigma Technical Documents.
-
Emulate Bio. (2019). "Compound Treatment Solution Preparation and Treatment." Organ-Chip Protocols.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 101420, 1,3-Diethylxanthine." PubChem.
Disclaimer: This protocol is for research use only. It is not intended for diagnostic or therapeutic procedures.[6][7] Always verify the specific Certificate of Analysis (CoA) for your batch of 1,3-Diethylxanthine, as salt forms or hydrates may alter molecular weight and solubility.[1]
Sources
- 1. 1,3-Diethyl-8-phenylxanthine | C15H16N4O2 | CID 1328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. selleckchem.com [selleckchem.com]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1,3-Diethyl-8-phenylxanthine | CAS 75922-48-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 1,3-Diethylxanthine in Human Plasma
Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists Document Type: Technical Application Note & Validated Protocol
Executive Summary & Mechanistic Rationale
1,3-Diethylxanthine is a synthetic xanthine derivative of significant interest in drug development, both as a potent adenosine A2A receptor antagonist [3] and as a highly reliable internal standard (IS) for the quantification of endogenous and exogenous methylxanthines (e.g., theophylline, caffeine) [1, 2].
Quantifying 1,3-Diethylxanthine in complex biological matrices like human plasma presents distinct analytical challenges. Plasma is rich in proteins and phospholipids that can cause severe column fouling in UV detection and ion suppression in mass spectrometry (MS). As a Senior Application Scientist, the methodology presented here is designed not just as a sequence of steps, but as a self-validating analytical system . Every phase of this protocol—from the choice of precipitation solvent to the mobile phase pH—is grounded in the physicochemical properties of the xanthine core.
Causality in Methodological Design
-
Sample Preparation: We utilize cold acetonitrile for protein precipitation rather than methanol. Acetonitrile has a lower dielectric constant, which more aggressively strips the hydration shell from plasma proteins. This yields a tightly packed protein pellet upon centrifugation, drastically reducing phospholipid carryover[4].
-
Chromatographic Separation: A C18 (octadecylsilane) stationary phase is employed. The ethyl substitutions at the 1 and 3 positions of the xanthine ring increase the molecule's hydrophobicity compared to its dimethyl counterpart (theophylline). This structural modification ensures strong, predictable hydrophobic interactions with the C18 phase, allowing it to elute well after polar endogenous plasma interferences [1].
-
Ionization Control: The mobile phase is buffered with 0.1% formic acid (for MS) or ammonium acetate at pH 4.5 (for UV). Because xanthines are weak bases, maintaining an acidic pH ensures the analyte remains in a consistent ionization state, preventing peak tailing caused by secondary interactions with unendcapped silanol groups on the silica column.
Analytical Workflows
To ensure reproducibility, the sample preparation workflow must be strictly adhered to. The diagram below maps the critical path from sample collection to instrument injection.
Fig 1: Step-by-step plasma sample preparation workflow for HPLC analysis.
Self-Validating Experimental Protocols
A robust protocol must verify its own accuracy during execution. The following procedure integrates Quality Control (QC) and System Suitability Tests (SST) directly into the workflow.
Plasma Sample Preparation (Protein Precipitation)
-
Thawing and Aliquoting: Thaw human plasma samples on ice to prevent enzymatic degradation. Transfer 100 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.
-
Internal Standard Addition: Spike 10 µL of the Internal Standard (e.g., 1,3-dipropylxanthine, 10 µg/mL) into the plasma.
-
Causality: Adding the IS before extraction ensures that any volumetric losses during precipitation, transfer, or evaporation are mathematically canceled out during the final peak-area ratio calculation.
-
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 60 seconds.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Supernatant Transfer & Evaporation: Transfer 250 µL of the clear supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an HPLC autosampler vial equipped with a 200 µL glass insert.
System Suitability & Run Logic
To guarantee data integrity, the analytical run must follow a self-validating sequence:
Fig 2: Self-validating analytical sequence ensuring continuous data integrity.
-
SST Criteria: Inject a reference standard 6 times. The Relative Standard Deviation (RSD) of the retention time and peak area must be < 2.0%.
-
QC Bracketing: Insert Low, Medium, and High QC samples every 10-15 unknown samples. If a QC deviates by >15% from its nominal concentration, the system assumes matrix drift or column degradation, and the run is automatically paused for troubleshooting [4].
Instrumental Parameters & Data Presentation
Depending on the required sensitivity (pharmacokinetic profiling vs. high-throughput screening), either HPLC-UV or LC-MS/MS can be employed. The conjugated purine-dione ring of 1,3-Diethylxanthine provides excellent UV absorbance at 273 nm, while its structure allows for predictable fragmentation in tandem mass spectrometry [2].
Table 1: Optimized Chromatographic and Mass Spectrometric Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Analytical Column | C18 (150 x 4.6 mm, 5 µm) | Ascentis Express RP-Amide (150 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution Profile | Isocratic (80% A : 20% B) | Gradient (10% B to 90% B over 5 min) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV Absorbance at 273 nm | ESI+ MRM (m/z 209.1 → 153.1) |
| Injection Volume | 20 µL | 5 µL |
| Column Temperature | 25°C | 40°C |
Table 2: Method Validation Performance Metrics (Human Plasma Matrix)
| Validation Metric | HPLC-UV Performance | LC-MS/MS Performance | FDA/EMA Acceptance Criteria |
| Linear Dynamic Range | 0.5 – 50 µg/mL | 5 – 1000 ng/mL | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.15 µg/mL | 1.5 ng/mL | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 5.0 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Intra-day Precision (RSD) | 3.2 – 5.1% | 1.8 – 4.2% | ≤ 15% (≤ 20% at LOQ) |
| Extraction Recovery | 88.5 – 92.1% | 94.2 – 98.5% | Consistent and reproducible |
References
The following authoritative sources ground the mechanistic and procedural claims made in this application note. Click the links to verify the source literature.
-
Title: Determination of theophylline and its metabolites in human urine and plasma by high-performance liquid chromatography. Source: PubMed (National Institutes of Health) URL: 1
-
Title: Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Source: LCGC International (Chromatography Online) URL: 2
-
Title: The adenosine A(2A) antagonistic properties of selected C8-substituted xanthines. Source: Bioorganic Chemistry (via ResearchGate) URL: 3
-
Title: Application Note: High-Throughput Analysis of 3-Methylxanthine in Human Plasma Using LC- MS/MS with a Deuterated Internal Standard. Source: BenchChem Technical Support URL: 4
Sources
Application Notes and Protocols: 1,3-Diethylxanthine as a Pharmacological Tool Compound
Introduction and Pharmacological Context
1,3-Diethylxanthine (DEX) is a synthetic methylxanthine derivative and a foundational tool compound in neuropharmacology and drug discovery. Structurally related to the naturally occurring theophylline (1,3-dimethylxanthine), DEX exhibits a higher baseline affinity for adenosine receptors (ARs) due to the increased lipophilicity and optimal receptor pocket fit provided by its ethyl substituents (1)[2].
While DEX acts as a non-selective competitive antagonist at both A1 and A2A receptor subtypes, its true value lies in its role as a versatile chemical scaffold. By substituting the C8 position of the 1,3-diethylxanthine core, researchers have developed highly potent and selective antagonists. Notable examples include the Parkinson's disease adjunct therapy Istradefylline (a highly selective A2A antagonist) (3)[3] and various novel anti-proliferative agents targeting cancer cell lines (4)[4].
Mechanistic Overview
Adenosine receptors are G-protein-coupled receptors (GPCRs) that regulate a wide array of physiological functions, including myocardial oxygen consumption and neurotransmitter release. The A1 receptor is coupled to inhibitory Gi proteins (decreasing cAMP), while the A2A receptor is coupled to stimulatory Gs proteins (increasing cAMP). 1,3-Diethylxanthine competitively binds to the orthosteric site of these receptors, preventing endogenous adenosine from inducing its downstream signaling cascades.
Figure 1: Mechanism of 1,3-Diethylxanthine as a competitive antagonist at A1 and A2A receptors.
Physicochemical and Binding Profile
Understanding the baseline binding kinetics of the DEX scaffold is crucial for structure-activity relationship (SAR) studies. The N1 and N3 ethyl substitutions significantly enhance receptor pocket binding compared to the methyl groups of theophylline, leading to an approximate 10-fold increase in binding affinity[2].
Table 1: Comparative Adenosine Receptor Affinities
| Compound | Substitution | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Primary Application |
| Theophylline | 1,3-Dimethyl | ~10,000 | ~10,000 | Clinical bronchodilator |
| 1,3-Diethylxanthine | 1,3-Diethyl | ~1,500 | 2,710 | Baseline Tool Compound |
| Istradefylline | C8-Substituted DEX | >1,000 | 11.9 | Selective A2A Antagonist |
(Data synthesized from Bruns et al. and related SAR characterization studies[2][3])
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,3-Diethylxanthine
Traditional synthesis of xanthines via the Traube purine synthesis often suffers from long reaction times (up to several hours) due to the poor solubility of precursors in triethyl orthoformate. Microwave irradiation circumvents this, providing rapid, high-yield imidazole ring formation (5)[5].
-
Causality Check: Microwave heating ensures uniform thermal distribution, rapidly overcoming the activation energy barrier for the cyclization of the intermediate. The addition of an acid catalyst accelerates the elimination of ethanol during the condensation with triethyl orthoformate, minimizing side reactions and thermal degradation.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe reaction vessel, suspend 1.0 mmol of 5,6-diamino-1,3-diethyluracil in 5.0 mL of triethyl orthoformate.
-
Catalysis: Add a catalytic amount of anhydrous p-toluenesulfonic acid (PTSA) to facilitate cyclization.
-
Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 150 W) at 120°C for exactly 5 minutes.
-
Cooling & Precipitation: Allow the vessel to cool to room temperature. Add 10 mL of petroleum ether to maximize the precipitation of the product.
-
Isolation: Filter the precipitate under vacuum, wash with cold petroleum ether (2 x 5 mL), and dry in a vacuum oven at 70°C.
-
Validation: Expected yield is ~76%. Confirm identity via melting point (approx. 221°C) and 1H-NMR (CDCl3: δ 1.28, 1.36 for CH3; δ 4.15, 4.21 for CH2; δ 7.81 for C8-H)[5].
Protocol 2: Radioligand Binding Assay for A1/A2A Receptors
To evaluate the binding affinity of novel DEX derivatives, competitive radioligand binding assays are performed using native rat brain membranes[3].
-
Causality Check: Rat cortical membranes are utilized for A1 assays due to their high density of A1 receptors, whereas striatal membranes are selected for A2A assays, providing a physiologically relevant lipid microenvironment. The inclusion of adenosine deaminase (ADA) in the membrane preparation is critical; it hydrolyzes endogenous adenosine into inosine, preventing it from competing with the radioligand and artificially lowering the apparent affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical (for A1) or striatal (for A2A) tissues in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 mins at 4°C. Resuspend the pellet in the same buffer containing 2 U/mL ADA and incubate for 30 mins at 37°C.
-
Assay Setup: In 96-well plates, combine 50 µL of the test compound (serial dilutions from 10^-10 to 10^-4 M), 50 µL of radioligand (1 nM[3H]DPCPX for A1; 5 nM [3H]CGS21680 for A2A), and 100 µL of membrane suspension (approx. 50 µg protein/well).
-
Incubation: Incubate the mixture at 25°C for 90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers and reduce non-specific binding) using a cell harvester.
-
Washing & Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity.
-
Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.
Protocol 3: In Vitro Anti-Proliferative Assay (MTT)
Recent studies indicate that C8-heterocyclic derivatives of 1,3-diethylxanthine possess significant anti-cancer properties[4]. The MTT assay is a self-validating colorimetric method to assess cell metabolic activity as a proxy for viability.
-
Causality Check: The reduction of yellow MTT to purple formazan is exclusively catalyzed by mitochondrial succinate dehydrogenase in metabolically active cells. By dissolving the formazan in DMSO, the colorimetric shift becomes directly proportional to the number of viable cells, providing a self-validating quantitative measure of the compound's cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed human lung cancer cells (A549) or breast cancer cells (MCF7) in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Aspirate the media and replace with 100 µL of fresh media containing varying concentrations of the DEX derivative (e.g., 1 to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well and shake the plate for 10 minutes to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50.
Figure 2: Drug discovery workflow from 1,3-Diethylxanthine synthesis to biological screening.
References
-
[2] Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. - PNAS. URL: 1
-
[3] Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties. - PMC. URL: 3
-
[4] New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. - DergiPark. URL: 4
-
[5] Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. - ResearchGate. URL: 5
-
Characterization of the A2 Adenosine Receptor Labeled by [3H]... - Electronics and Books. URL: Link
Sources
Synthesis of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine
Application Note: Scalable Synthesis of 1,3-Diethyl-7-methyl-8-(phenoxymethyl)-xanthine
Executive Summary
This guide details the synthesis of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine , a potent adenosine receptor antagonist structurally related to caffeine. Unlike naturally occurring methylxanthines, the specific 1,3-diethyl substitution pattern enhances lipophilicity and binding affinity for A1 and A2A receptors.
The protocol employs a convergent Traube purine synthesis strategy, modified for regioselective functionalization. It proceeds through the formation of a 5,6-diaminouracil core, followed by acylation with phenoxyacetic acid, alkaline cyclization, and a final regioselective N7-methylation. This modular approach ensures high purity and allows for the facile generation of derivatives by varying the phenoxyacetic acid precursor.
Retrosynthetic Analysis & Workflow
The synthesis is deconstructed into three critical phases:
-
Core Construction: Formation of the 1,3-diethyl-5,6-diaminouracil scaffold.[1]
-
C8-Functionalization: Installation of the phenoxymethyl moiety via amide coupling and ring closure.
-
N7-Methylation: Regioselective alkylation to lock the xanthine tautomer.
Figure 1: Synthetic Pathway
Caption: Step-wise synthetic workflow from urea precursor to final N7-methylated xanthine.
Detailed Experimental Protocols
Phase 1: Synthesis of 1,3-Diethyl-5,6-diaminouracil
Rationale: The 5,6-diamino motif is unstable and sensitive to oxidation. It is best generated in situ or used immediately after reduction of the stable 5-nitroso precursor.
Reagents:
-
1,3-Diethyl-6-aminouracil (prepared from 1,3-diethylurea and cyanoacetic acid).
-
Sodium nitrite (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Hydrochloric acid (
). -
Sodium dithionite (
) or Ammonium sulfide.
Protocol:
-
Nitrosation: Dissolve 1,3-diethyl-6-aminouracil (
) in water ( ) acidified with acetic acid. Cool to . -
Add
( ) solution dropwise. A violet/red precipitate of 1,3-diethyl-5-nitroso-6-aminouracil will form immediately. Stir for 1 hour, filter, and wash with cold water. -
Reduction: Suspend the nitroso compound in water (
) at . Add solid portion-wise until the color changes from violet to pale yellow/white. -
Isolation: Cool to
. The 1,3-diethyl-5,6-diaminouracil may precipitate. If not, use immediately for the next step (one-pot protocol recommended to prevent oxidation).
Phase 2: Acylation and Ring Closure (Formation of C8-Phenoxymethyl)
Rationale: Direct condensation using EDCI (carbodiimide coupling) is preferred over acid chlorides to tolerate the ether linkage in phenoxyacetic acid and prevent side reactions.
Reagents:
-
1,3-Diethyl-5,6-diaminouracil (freshly prepared).[1]
-
Phenoxyacetic acid (
). -
EDCI (
-(3-Dimethylaminopropyl)- -ethylcarbodiimide hydrochloride, ). -
Solvent: DMF or Methanol/Water (1:1).
-
Base:
.
Protocol:
-
Coupling: Dissolve the diamine and phenoxyacetic acid in DMF. Add EDCI and stir at room temperature for 4–6 hours. Monitor by TLC for the disappearance of the diamine.
-
Workup: Pour the mixture into ice water. The amide intermediate will precipitate. Filter and dry.[2][3]
-
Cyclization: Suspend the amide in
( ). Heat to reflux ( ) for 1–2 hours. -
Neutralization: Cool the solution and acidify carefully with concentrated HCl to pH 5. The product, 1,3-diethyl-8-(phenoxymethyl)xanthine , will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water.
Phase 3: Regioselective N7-Methylation
Rationale: In 1,3-dialkylxanthines, the N7 position is the most acidic (
Reagents:
-
Methyl Iodide (
, ) or Dimethyl Sulfate. -
Potassium Carbonate (
, anhydrous). -
Solvent: DMF or Acetone.
Protocol:
-
Dissolve the xanthine precursor (
) in anhydrous DMF ( ). -
Add
( ) and stir for 15 minutes to generate the xanthine anion. -
Add Methyl Iodide (
) dropwise. -
Stir at
for 2 hours.-
Note: Do not overheat to avoid quaternization at N9.
-
-
Workup: Pour into water (
). Extract with Ethyl Acetate ( ). -
Drying: Wash organics with brine, dry over
, and evaporate. -
Final Purification: Column chromatography (Silica gel, 2–5% MeOH in DCM) or recrystallization from EtOH.
Analytical Data & Validation
Table 1: Expected Physicochemical Properties
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, |
| TLC ( |
Key Spectroscopic Markers (NMR Validation):
-
: Singlet at
. (Distinct from N1/N3 ethyl signals).[3] -
-O: Singlet at
. -
Ethyl Groups: Two triplets (
) and two quartets ( ). -
Phenoxy Aromatic: Multiplet at
.
Safety & Handling
-
Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use only in a fume hood with proper gloves.
-
Sodium Nitrite: Toxic if swallowed; avoid contact with acids to prevent
gas evolution. -
Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated. Quench excess alkylating agents with aqueous ammonia before disposal.
References
-
Harmse, R., et al. (2016).[8] "Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists."[1][5][6][7] Bioorganic & Medicinal Chemistry Letters, 26(24), 5951-5955.[1] Link
-
Müller, C. E., et al. (1993). "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry, 36(22), 3341-3349. Link
-
Jacobson, K. A., et al. (1992). "8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors." Journal of Medicinal Chemistry, 35(3), 407-422. Link
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 28(4), 487-492. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. EP0319854A2 - Process for the methylation of xanthins - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Document: Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. (CHEMBL3868608... - ChEMBL [ebi.ac.uk]
- 7. Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
Liquid chromatography-mass spectrometry for xanthine derivative analysis
Application Note: Advanced LC-MS/MS Quantification of Xanthine Derivatives in Biological Matrices
Audience: Researchers, Analytical Scientists, and Pharmacokineticists Focus: Clinical Monitoring, Pharmacokinetics, and Bioanalysis
Introduction & Clinical Significance
Xanthine derivatives—most notably caffeine (1,3,7-trimethylxanthine) and its primary dimethylxanthine metabolites: paraxanthine, theobromine, and theophylline—are ubiquitous in both dietary consumption and clinical pharmacotherapy. Theophylline is a potent bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma, while caffeine and paraxanthine serve as critical biomarkers for phenotyping hepatic Cytochrome P450 1A2 (CYP1A2) activity.
Accurate quantification of these structurally similar compounds in complex biofluids (plasma, serum, urine) requires high specificity and sensitivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application, offering superior limits of detection (LOD) and the ability to resolve structural isomers that traditional UV-detection methods cannot differentiate[1].
Hepatic CYP1A2-mediated metabolic pathway of caffeine into primary dimethylxanthines.
Analytical Strategy & Causality (The "Why")
Developing a robust LC-MS/MS method requires understanding the physicochemical properties of xanthines.
-
Chromatographic Challenge (Isomeric Resolution): Theophylline and paraxanthine are structural isomers (both share a molecular weight of 180.16 g/mol and an [M+H]⁺ precursor ion of m/z 181.1). Because they produce nearly identical collision-induced dissociation (CID) fragmentation patterns, mass spectrometry alone cannot distinguish them. Causality: A high-efficiency sub-2 µm reversed-phase C18 column is strictly required to achieve baseline chromatographic separation before the analytes enter the MS source[2].
-
Ionization Dynamics: Xanthines are basic compounds that readily accept protons. Causality: The addition of 0.1% formic acid to both the aqueous and organic mobile phases acts as a critical proton donor. This facilitates the formation of [M+H]⁺ precursor ions in the positive electrospray ionization (ESI+) mode, drastically enhancing detector sensitivity.
-
Matrix Effect Mitigation: Biological matrices like plasma contain phospholipids that cause severe ion suppression. Causality: Using Stable Isotope-Labeled Internal Standards (SIL-IS), such as ¹³C₃-caffeine or theobromine-d₆, is mandatory. Because the SIL-IS co-elutes exactly with the target analyte, it experiences the identical matrix suppression, allowing the data system to perfectly correct for signal variations mathematically[2].
Experimental Protocol
Materials and Reagents
-
Analytes: Caffeine, Theobromine, Theophylline, Paraxanthine (Certified Reference Materials).
-
Internal Standards (IS): ¹³C₃-caffeine, Theobromine-d₆.
-
Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA).
Sample Preparation Workflow (Protein Precipitation)
This protocol utilizes a rapid protein precipitation (PPT) method, optimized for high-throughput pharmacokinetic studies[3].
-
Aliquot: Transfer 50 µL of human plasma or urine into a 1.5 mL low-bind microcentrifuge tube.
-
Spike IS: Add 10 µL of the working Internal Standard mixture (e.g., 500 ng/mL ¹³C₃-caffeine in water). Vortex for 5 seconds.
-
Precipitate: Add 150 µL of cold Acetonitrile containing 0.1% FA.
-
Mechanistic Note: The high organic content lowers the dielectric constant of the solution, instantly denaturing and precipitating binding proteins, thereby releasing bound xanthines into the solvent.
-
-
Agitate & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein mass.
-
Dilute & Transfer: Transfer 50 µL of the clear supernatant into an autosampler vial containing 150 µL of LC-MS grade water.
-
Mechanistic Note: Diluting the organic extract with water matches the initial mobile phase conditions (highly aqueous). Failing to do this causes a "solvent effect," leading to poor retention and peak splitting of early-eluting compounds like theobromine.
-
LC-MS/MS analytical workflow for xanthine derivative quantification.
UHPLC-MS/MS Conditions
-
Column: Phenomenex Kinetex Core-Shell C18 (100 × 2.1 mm, 1.7 µm) or equivalent.
-
Column Temperature: 40°C (Reduces system backpressure and improves mass transfer).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)
-
1.0 - 4.0 min: Linear ramp to 40% B (Elutes theophylline and paraxanthine)
-
4.0 - 5.0 min: Ramp to 95% B (Column wash)
-
5.0 - 7.0 min: 5% B (Re-equilibration)
-
Data Presentation & MS Parameters
Mass spectrometric detection is performed on a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode. The parameters below summarize the optimal transitions derived from collision-induced dissociation (CID)[2].
Table 1: MRM Transitions and MS/MS Parameters
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Caffeine | 195.1 | 138.1 | 110.1 | 25 / 30 |
| Theobromine | 181.1 | 138.1 | 96.0 | 22 / 28 |
| Theophylline | 181.1 | 124.1 | 96.0 | 24 / 28 |
| Paraxanthine | 181.1 | 124.1 | 69.0 | 24 / 32 |
| ¹³C₃-Caffeine (IS) | 198.1 | 140.1 | N/A | 25 |
| Theobromine-d₆ (IS) | 187.1 | 144.1 | N/A | 22 |
Table 2: Representative Method Validation Summary
| Parameter | Caffeine | Theobromine | Theophylline | Paraxanthine |
| Linear Range (ng/mL) | 10 - 5000 | 10 - 2500 | 10 - 2500 | 10 - 2500 |
| LOD (ng/mL) | 1.5 | 2.0 | 2.5 | 2.5 |
| LOQ (ng/mL) | 10.0 | 10.0 | 10.0 | 10.0 |
| Intra-day Precision (CV%) | < 4.5% | < 5.2% | < 6.0% | < 6.5% |
| Mean Recovery (%) | 94.2% | 89.5% | 91.0% | 88.4% |
Establishing a Self-Validating System
To guarantee the trustworthiness of every analytical batch, the protocol must be self-validating. Implement the following System Suitability Tests (SST) and Quality Controls (QC):
-
Carryover Verification: A double-blank injection (mobile phase only, no IS) MUST immediately follow the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) response. If carryover is detected, the needle wash solvents (typically 50:50 MeOH:Water) must be refreshed.
-
Internal Standard Tracking: The peak area of the SIL-IS must remain within ±20% of the mean IS area across the entire run. A drift beyond this indicates severe matrix accumulation on the column or a failing ESI capillary, invalidating the batch.
-
Isomeric Resolution Check: The resolution (
) between Theophylline and Paraxanthine must be calculated during the SST. An is strictly required before proceeding with patient sample analysis to prevent quantitative cross-talk.
References
1.2 - National Center for Biotechnology Information (PMC). 2.1 - ResearchGate. 3.3 - National Center for Biotechnology Information (PMC).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,3-Diethylxanthine (1,3-DEX) In Vivo Instability
Welcome to the Technical Support and Troubleshooting Center for 1,3-Diethylxanthine (1,3-DEX) derivatives. 1,3-DEX is a highly valuable scaffold in drug development, frequently utilized for synthesizing potent adenosine A1 and A2A receptor antagonists targeted at neurodegenerative diseases and oncology[1][2]. However, researchers commonly face a critical bottleneck: compounds that exhibit high binding affinity in vitro often fail in vivo due to rapid hepatic clearance and metabolic instability[3].
This guide provides authoritative, field-proven strategies to diagnose metabolic liabilities, validate clearance mechanisms, and synthetically optimize your 1,3-DEX pipeline.
Section 1: Diagnostic FAQs (Understanding the Instability)
Q: Why does my 1,3-Diethylxanthine derivative show high potency in vitro but rapid clearance in vivo? A: This discrepancy is primarily driven by hepatic first-pass metabolism. The unsubstituted 1,3-DEX scaffold is highly susceptible to oxidative metabolism mediated by the Cytochrome P450 (CYP450) superfamily, particularly CYP1A2 and CYP3A4[4][5]. The two primary metabolic vulnerabilities are:
-
N-Dealkylation: CYP-mediated oxidation of the N1 or N3 ethyl groups leads to deethylation, forming rapidly cleared, inactive metabolites[6][7].
-
C8-Oxidation: The unsubstituted C8 position is highly vulnerable to oxidation by both CYP enzymes and xanthine oxidase, converting the drug into rapidly excreted uric acid derivatives[8].
Q: How do I determine whether N-dealkylation or C8-oxidation is the primary driver of instability for my specific compound? A: You must perform an in vitro microsomal stability assay coupled with LC-MS/MS metabolite identification[3]. By incubating your compound with Human Liver Microsomes (HLMs) and tracking the mass shifts of the parent compound, you can pinpoint the exact metabolic soft spot. A mass shift of -28 Da indicates N-deethylation, while a mass shift of +16 Da indicates C8-oxidation.
Section 2: Troubleshooting Guide & Experimental Workflows
Workflow 1: Self-Validating Microsomal Stability Assay (HLM/RLM)
Purpose: To quantify the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the 1,3-DEX test compound (final concentration 1 µM) in the buffer.
-
Self-Validation Control: Prepare a parallel reaction containing 10 µM furafylline (CYP1A2 inhibitor) or ketoconazole (CYP3A4 inhibitor).
-
-
Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).
-
Sampling: Aliquot 50 µL of the reaction mixture at precise intervals: 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
) and map the metabolite mass shifts.
Workflow 2: Structural Optimization (C8-Substitution)
Purpose: To synthetically block the C8 metabolic soft spot and extend in vivo half-life. Causality & Trustworthiness: Substituting the C8 position with bulky or electron-withdrawing groups (e.g., styryl, phenyl, or thiazole rings) sterically hinders CYP450 and xanthine oxidase access. This modification not only blocks oxidation but often synergistically enhances adenosine A2A receptor affinity by occupying the receptor's hydrophobic binding pocket[1][9].
Step-by-Step Methodology:
-
Precursor Preparation: Utilize 5,6-diamino-1,3-diethyluracil as the starting material.
-
Amide Coupling: React the precursor with a substituted carboxylic acid (e.g., 3,4-dimethoxycinnamic acid to form a styryl derivative) in the presence of EDC/HOBt coupling agents to form an amide intermediate.
-
Alkaline Cyclization: Induce intramolecular cyclization of the amide intermediate using 10% NaOH at 90°C for 2 hours to close the imidazole ring, yielding the C8-substituted 1,3-diethylxanthine[3].
-
Validation: Purify the product via flash chromatography and re-run Workflow 1 to confirm the extension of the in vitro half-life (
).
Section 3: Data Visualization & Structural Comparisons
Quantitative Data: Pharmacokinetic Impact of Scaffold Modifications
Summarized below is the comparative data demonstrating how targeted structural modifications resolve 1,3-DEX instability.
Table 1: Comparative Pharmacokinetic Parameters of 1,3-DEX Modifications
| Compound Scaffold | Modification | Primary Clearance Mechanism | HLM | In Vivo Half-life (Rat) | A2A Receptor Affinity ( |
| Unsubstituted 1,3-DEX | None | C8-Oxidation / N-Deethylation | < 15 | ~0.5 hours | > 500 nM |
| 8-Phenyl-1,3-DEX | C8 Phenyl Ring | N-Deethylation | 45 | 1.2 hours | ~150 nM |
| (E)-8-Styryl-1,3-DEX | C8 Styryl Group | Slowed N-Deethylation | > 120 | 3.5 hours | ~12 nM[9] |
| 1,3-Diethyl-8-(thiazol-4-yl) | C8 Thiazole | CYP3A4 Mediated | 85 | 2.1 hours | ~25 nM[1] |
Systems & Pathway Diagrams
CYP450-mediated metabolic degradation pathways of 1,3-Diethylxanthine leading to rapid clearance.
Diagnostic and structural troubleshooting workflow for resolving 1,3-DEX in vivo instability.
References
-
New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation ResearchGate URL:[Link]
-
Interaction effects on cytochrome P450 both in vitro and in vivo studies by two major bioactive xanthones from Halenia elliptica D. Don PubMed / NIH URL:[Link]
-
Xanthine scaffold: scope and potential in drug development PMC / NIH URL:[Link]
-
Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties PMC / NIH URL:[Link]
-
United States Patent (19): Xanthine functionalized congeners Googleapis.com URL:[Link]
-
The adenosine A(2A) antagonistic properties of selected C8-substituted xanthines ResearchGate URL:[Link]
-
Isolation, analysis and in vitro assessment of CYP3A4 inhibition by methylxanthines extracted from Pu-erh and Bancha tea leaves PubMed / NIH URL: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PMC / NIH URL:[Link]
-
Methods to Increase the Metabolic Stability of F-Radiotracers ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction effects on cytochrome P450 both in vitro and in vivo studies by two major bioactive xanthones from Halenia elliptica D. Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, analysis and in vitro assessment of CYP3A4 inhibition by methylxanthines extracted from Pu-erh and Bancha tea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1,3-Diethylxanthine (1,3-DEX) in Cell Viability Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with drug development professionals who encounter artifactual data when evaluating the cytotoxicity or proliferative effects of 1,3-Diethylxanthine (1,3-DEX).
1,3-DEX is a potent adenosine receptor antagonist (targeting A1/A2A receptors) and a structural congener of caffeine and theophylline [[1]](1]. While invaluable in pharmacological studies 2[2], its unique physicochemical properties and mechanisms of action create a "perfect storm" for confounding standard colorimetric and fluorometric cell viability assays. This guide is designed to deconstruct these issues, explain the underlying causality of the artifacts, and provide self-validating protocols to ensure scientific integrity in your screenings.
Part 1: Frequently Asked Questions & Troubleshooting (Q&A)
Q1: My MTT assay shows >150% cell viability at high concentrations of 1,3-DEX, but the cells look dead under the microscope. What is happening? A1: You are observing a classic case of metabolic and chemical interference. The MTT assay does not measure cell death directly; it measures mitochondrial dehydrogenase activity (specifically NAD(P)H-dependent oxidoreductases) . 1,3-DEX causes false-positive viability spikes through two distinct mechanisms:
-
Metabolic Upregulation: As an adenosine receptor antagonist, 1,3-DEX modulates intracellular cAMP levels 1[1]. This transiently stimulates mitochondrial metabolism, increasing the rate of MTT cleavage into formazan without a corresponding increase in actual cell number.
-
Direct Chemical Reduction: Many xanthine derivatives and compounds with antioxidant properties can non-enzymatically reduce the yellow MTT tetrazolium salt into purple formazan crystals in the complete absence of live cells [[3]](3]. Drugs with antioxidant properties are notorious for interfering with assays relying on the reducing property of viable cells [[4]](4].
Fig 1: Mechanistic pathways of 1,3-Diethylxanthine interference in metabolic viability assays.
Q2: 1,3-DEX crashes out of solution when I add it to my cell culture media. How do I fix this without killing my cells with DMSO? A2: 1,3-Diethylxanthine is notoriously sparingly soluble in aqueous solutions but exhibits high solubility in organic solvents like dimethyl sulfoxide (DMSO) 5[5] 6[6]. However, DMSO concentrations >0.1% (v/v) can precipitate proteins from serum-supplemented media, cause light scattering, and induce cellular toxicity, fundamentally confounding your viability readouts 7[7]. Solution: Prepare a highly concentrated master stock in 100% anhydrous DMSO (e.g., 50 mM). Perform serial dilutions in DMSO first, and then perform a final 1:1000 dilution into pre-warmed culture media immediately before treating the cells. This ensures the final DMSO concentration remains strictly at 0.1% across all dose-response wells.
Q3: If MTT and ATP-based assays are compromised by 1,3-DEX, what orthogonal assay should I use? A3: You must decouple the viability readout from cellular metabolism. I recommend the Lactate Dehydrogenase (LDH) release assay. The LDH assay measures membrane integrity by quantifying the release of the stable cytosolic enzyme LDH into the media upon cell lysis 8[8]. Because 1,3-DEX's primary interference is metabolic and reducing 9[9], measuring an extracellular structural marker bypasses the intracellular artifact entirely.
Fig 2: Decision matrix for troubleshooting and resolving 1,3-Diethylxanthine assay artifacts.
Part 2: Quantitative Summary of Assay Interferences
To ensure trustworthy data, it is critical to match the compound's properties with the correct assay chemistry. Below is a summary of how 1,3-DEX interacts with common viability readouts.
| Viability Assay Type | Primary Target/Readout | 1,3-DEX Interference Mechanism | Artifact Presentation | Mitigation Strategy |
| Tetrazolium (MTT/XTT) | Mitochondrial Dehydrogenase | Direct chemical reduction & metabolic upregulation | False-positive viability (hyper-purple wells) | Run cell-free controls; Switch to LDH |
| ATP (CellTiter-Glo) | Intracellular ATP levels | cAMP-mediated metabolic shift via A1/A2A antagonism | Overestimation of live cell count | Decouple readout from metabolism |
| Resazurin (Alamar Blue) | Cytosolic Reductases | Antioxidant-driven non-enzymatic reduction | False-positive fluorescence | Run compound-only background subtraction |
| LDH Release | Membrane Integrity | Minimal (extracellular readout) | None (Highly reliable) | Standardize vehicle (DMSO) controls |
Part 3: Self-Validating Experimental Protocols
To establish a self-validating system, every viability screen involving 1,3-DEX must include internal controls to rule out chemical reduction and solvent toxicity.
Protocol 1: Cell-Free Interference Control Assay
Purpose: To determine if 1,3-DEX directly reduces tetrazolium salts independently of cellular enzymatic activity 3[3].
-
Preparation: Prepare a 50 mM stock of 1,3-DEX in 100% anhydrous DMSO.
-
Dilution: Dilute the stock in complete culture media to your maximum experimental concentration (e.g., 100 µM), ensuring final DMSO is ≤0.1%.
-
Plating: Add 100 µL of the 1,3-DEX media solution to 6 wells of a 96-well plate. Do not add cells. Add 100 µL of vehicle control media (0.1% DMSO) to 6 separate wells.
-
Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to all wells.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization & Readout: Add 100 µL of acidified isopropanol or DMSO to dissolve any formed crystals [[10]](10]. Read absorbance at 570 nm. Validation Logic: If the absorbance of the cell-free 1,3-DEX wells is significantly higher than the vehicle control wells, direct chemical interference is confirmed, and MTT cannot be used.
Protocol 2: Orthogonal LDH Release Workflow
Purpose: To measure 1,3-DEX cytotoxicity without metabolic confounding 8[8].
-
Cell Seeding: Seed target cells in a 96-well plate and incubate overnight to allow attachment.
-
Treatment: Treat cells with a dose-response gradient of 1,3-DEX (maintaining exactly 0.1% DMSO across all wells). Include a "Maximum Lysis" control well (cells treated with 1% Triton X-100) and a "Spontaneous Lysis" control well (vehicle only).
-
Incubation: Incubate for the desired time point (e.g., 24-48 hours).
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes to pellet debris. Transfer 50 µL of the supernatant to a fresh 96-well plate.
-
Detection: Add 50 µL of LDH reaction mixture to the transferred supernatant. Incubate for 30 minutes at room temperature in the dark.
-
Stop & Read: Add 50 µL of Stop Solution. Measure absorbance at 490 nm (with a 680 nm background reference). Validation Logic: True cytotoxicity will show a dose-dependent increase in 490 nm absorbance, independent of intracellular ATP or dehydrogenase fluctuations.
Part 4: References
-
MTT assay and its use in cell viability and proliferation analysis - Abcam.
-
Is Your MTT Assay Really the Best Choice? - Promega Corporation. 7
-
Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC. 10
-
Particle-Induced Artifacts in the MTT and LDH Viability Assays - ACS Publications. 8
-
Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds - Benchchem. 3
-
Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC. 1
-
Cas 89073-60-9,1,3-DIETHYL-5-NITROSO-6-AMINOURACIL - lookchem. 5
-
Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PNAS. 2
-
Theophylline - Solubility of Things - Solubility of Things. 6
-
Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells - PubMed. 4
-
Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells - Mayo Clinic. 9
Sources
- 1. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Is Your MTT Assay the Right Choice? [promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of 1,3-Diethylxanthine and caffeine
Executive Summary
This guide provides a technical comparison between Caffeine (1,3,7-trimethylxanthine) and 1,3-Diethylxanthine (1,3-DEX), a synthetic homologue often utilized in structure-activity relationship (SAR) studies of adenosine receptors.
While Caffeine serves as the prototypical non-selective adenosine receptor antagonist, 1,3-Diethylxanthine represents a critical structural evolution in medicinal chemistry. Experimental data indicates that the substitution of methyl groups with ethyl moieties at the
Chemical & Pharmacological Profile
Structural Comparison
The primary difference lies in the alkyl substituents on the xanthine scaffold. This steric expansion from methyl to ethyl increases lipophilicity and alters the Van der Waals interaction within the receptor binding pocket.
| Feature | Caffeine | 1,3-Diethylxanthine (1,3-DEX) |
| IUPAC Name | 1,3,7-Trimethylpurine-2,6-dione | 1,3-Diethyl-3,7-dihydro-1H-purine-2,6-dione |
| Substituents | ||
| Molecular Weight | 194.19 g/mol | 208.22 g/mol |
| Lipophilicity (LogP) | ~ -0.07 | ~ 0.5 - 0.8 (Estimated) |
| Solubility | Moderate (Water), High (Hot Water) | Lower water solubility; Soluble in DMSO/Ethanol |
| Metabolic Fate | Demethylation (CYP1A2) | Dealkylation (slower kinetics expected) |
Mechanism of Action (MoA)
Both compounds function as competitive antagonists at G-protein coupled adenosine receptors (ARs). However, the absence of the
-
Caffeine: Non-selective antagonist. Blocks
(inhibitory, ) and (excitatory, ) receptors with equipotency (~50 M). -
1,3-Diethylxanthine: Displays enhanced affinity for the
subtype compared to the subtype.[1] The ethyl chains provide better filling of the hydrophobic pocket in the receptor, a principle further exploited in potent analogues like 1,3-diethyl-8-phenylxanthine.
Figure 1: Adenosine Receptor Signaling & Antagonism
Caption: Comparative pathway blockade. 1,3-DEX exhibits preferential antagonism of the Gs-coupled A2A receptor pathway.
Experimental Efficacy Data
The following data aggregates binding affinity (
Binding Affinity Comparison ( )[2]
| Receptor Subtype | Ligand Used | Caffeine | 1,3-Diethylxanthine | Relative Potency (DEX vs Caff) |
| 3.3x Potency | ||||
| 12x Potency | ||||
| Selectivity ( | - | ~1.6 (Non-selective) | ~6.0 (A2A Selective) | Enhanced Selectivity |
Data synthesized from Daly et al. and Jacobson et al. (See References).
Key Insight: 1,3-Diethylxanthine is approximately 10-fold more potent than caffeine at the
Experimental Protocols
To validate these findings in your own laboratory, use the following standardized protocols.
Protocol A: Radioligand Binding Assay (A2A Selectivity)
Objective: Determine
-
Tissue Preparation:
-
Dissect rat striatum (rich in
).[2] -
Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 48,000
for 10 min; resuspend pellet. -
Critical Step: Treat with Adenosine Deaminase (2 U/mL) for 30 min at 37°C to remove endogenous adenosine.
-
-
Incubation:
-
Radioligand: 2 nM
(Selective agonist). -
Competitor: Serial dilutions of Caffeine (
to M) and 1,3-DEX ( to M). -
Non-specific Binding: Define using 10
M NECA. -
Incubate for 90 min at 25°C.
-
-
Filtration & Counting:
-
Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI).
-
Wash
with ice-cold buffer. -
Measure radioactivity via liquid scintillation counting.
-
-
Analysis:
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: cAMP Accumulation Functional Assay
Objective: Confirm functional antagonism by measuring cAMP levels in PC12 cells (express
Figure 2: Experimental Workflow
Caption: Functional assay workflow to measure antagonism of adenosine-induced cAMP accumulation.
Safety & Toxicology
While Caffeine is GRAS (Generally Recognized As Safe), 1,3-Diethylxanthine is a research chemical.
-
Caffeine:
(Oral, Rat) 192 mg/kg. -
1,3-Diethylxanthine:
-
Estimated Toxicity: Similar to Theophylline.
-
Therapeutic Window: Narrower than caffeine. High doses may induce emesis or tachycardia more rapidly due to stronger PDE inhibition overlap in cardiac tissue.
-
Handling: Treat as a potent bioactive alkaloid. Use PPE (gloves, mask) to prevent inhalation of powder.
-
References
-
Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Journal of Medicinal Chemistry.[3]
-
Jacobson, K. A., et al. (1992). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. Journal of Medicinal Chemistry.[3]
-
Fredholm, B. B., et al. (2011).International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors. Pharmacological Reviews.
-
Snyder, S. H., et al. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences.[3]
Sources
- 1. Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5484920A - Therapeutic agent for Parkinson's disease - Google Patents [patents.google.com]
Technical Comparison Guide: Cross-Reactivity of 1,3-Diethylxanthine Scaffolds
Executive Summary
1,3-Diethylxanthine represents a critical intermediate scaffold in the structure-activity relationship (SAR) of adenosine receptor antagonists. While often overshadowed by its 1,3-dipropyl analogues (e.g., DPCPX) or its 8-phenyl derivative (DPX), the 1,3-diethyl moiety offers a distinct pharmacological profile characterized by enhanced affinity compared to theophylline (1,3-dimethylxanthine) but lower lipophilicity and potency than 1,3-dipropylxanthine.
This guide distinguishes between the Core Scaffold (1,3-Diethylxanthine) and its potent derivative DPX (1,3-Diethyl-8-phenylxanthine) , providing a rigorous analysis of cross-reactivity across Adenosine Receptors (
Pharmacological Profile & Cross-Reactivity
The 1,3-diethylxanthine scaffold functions as a non-selective competitive antagonist at adenosine receptors. Its cross-reactivity is governed by the steric bulk at the
Receptor Selectivity Matrix
The following table synthesizes binding affinity (
| Compound | Selectivity Profile | ||||
| 1,3-Diethylxanthine (Core) | ~1–5 µM | ~5–10 µM | Low ( | Resistant | Non-selective; moderate potency. |
| DPX (8-Phenyl-1,3-diethylxanthine) | 60 nM | ~200 nM | Moderate | Resistant | |
| Theophylline (1,3-Dimethyl) | 15 µM | 15 µM | 20 µM | Resistant | Non-selective; low potency. |
| 1,3-Dipropylxanthine | 100 nM | 500 nM | Moderate | Resistant | |
| CGS-15943 (Non-xanthine) | 3.5 nM | 4.2 nM | 16 nM | 50 nM | Broad spectrum; high potency. |
Technical Insight: The "Xanthine Insensitivity" of the
receptor is a hallmark of this class. Unlike non-xanthine antagonists (e.g., CGS-15943), 1,3-diethylxanthine derivatives generally fail to antagonize thesubtype at physiological concentrations, making them useful tools for isolating responses.
Structure-Activity Relationship (SAR) Hierarchy
The potency of alkylxanthines follows a strict steric hierarchy at the
-
Methyl (Theophylline): Weak interaction with hydrophobic regions of the binding pocket.
-
Ethyl (1,3-Diethylxanthine): Increased hydrophobic contacts; ~3-5x more potent than theophylline.
-
Propyl (1,3-Dipropylxanthine): Optimal fit for the
receptor hydrophobic pocket; maximal affinity in the alkyl series.
Mechanistic Visualization
The following diagrams illustrate the competitive antagonism mechanism and the SAR hierarchy.
Adenosine Receptor Signaling & Antagonism
Figure 1: 1,3-Diethylxanthine acts as a competitive antagonist, preventing adenosine from coupling the receptor to G-proteins (Gi for A1/A3, Gs for A2A/A2B).
Xanthine SAR Hierarchy
Figure 2: SAR progression showing how ethyl substitution improves upon theophylline, while C8-phenyl substitution (DPX) is required for nanomolar affinity.
Experimental Protocols
To validate the cross-reactivity of 1,3-diethylxanthine in your specific system, use the following standardized protocols.
Radioligand Binding Assay (A1 Receptor)
Objective: Determine the affinity (
-
Materials:
-
Membrane prep: Rat cerebral cortex (rich in
). -
Radioligand:
-DPCPX (0.2 nM) or -PIA. -
Test Compound: 1,3-Diethylxanthine (
M to M). -
Non-specific control: 10 µM CPA (Cyclopentyladenosine).
-
-
Protocol:
-
Incubation: Mix 50 µg membrane protein with radioligand and varying concentrations of 1,3-diethylxanthine in Tris-HCl buffer (50 mM, pH 7.4) containing ADA (Adenosine Deaminase) to remove endogenous adenosine.
-
Equilibrium: Incubate at 25°C for 90 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.
-
Wash: Wash filters
with ice-cold buffer to remove unbound ligand. -
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Bound vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
-
Functional cAMP Accumulation Assay (A2A/A2B)
Objective: Assess functional antagonism by measuring inhibition of agonist-induced cAMP production.
-
Materials:
-
Cells: HEK293 expressing human
or .[1] -
Agonist: NECA (Non-selective) or CGS-21680 (
selective). -
Detection: cAMP HTRF or ELISA kit.
-
-
Protocol:
-
Pre-treatment: Incubate cells with 1,3-diethylxanthine (serial dilutions) for 15 minutes.
-
Stimulation: Add agonist (at
concentration) and incubate for 30 minutes at 37°C. Include a PDE inhibitor (e.g., Rolipram) to prevent cAMP degradation. -
Lysis: Lyse cells according to kit instructions.
-
Detection: Measure cAMP levels.
-
Result: A reduction in cAMP signal compared to Agonist-only control confirms antagonism.
-
References
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences. Link
-
Daly, J. W., et al. (1985).[2] Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Biochemical Pharmacology. Link
-
Jacobson, K. A., et al. (1985).[2] Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors.[3][2] Journal of Medicinal Chemistry.[2] Link
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists.[2][4][5][6][7][8][9][10] Handbook of Experimental Pharmacology. Link
-
PubChem. (2025). 1,3-Diethyl-8-phenylxanthine (Compound Summary). National Library of Medicine. Link
Sources
- 1. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A New Series of 1,3-Dimethylxanthine Based Adenosine A2A Receptor Antagonists as a Non-Dopaminergic Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Evaluating the Safety Profile of 1,3-Diethylxanthine Compared to Theophylline: A Technical Comparison Guide
Executive Summary
For decades, theophylline (1,3-dimethylxanthine) has served as a foundational therapeutic agent in respiratory medicine due to its bronchodilatory and anti-inflammatory properties. However, its clinical utility is severely bottlenecked by a notoriously narrow therapeutic index, necessitating rigorous therapeutic drug monitoring (TDM) to avoid severe toxicities such as cardiac arrhythmias and seizures.
In the pursuit of safer, more targeted therapeutics, drug development has pivoted toward structurally evolved xanthine derivatives. 1,3-Diethylxanthine and its C8-substituted analogs have emerged as highly potent alternatives. By replacing the N1 and N3 methyl groups with ethyl groups, researchers have fundamentally altered the molecule's lipophilicity, receptor pocket binding affinity, and overall safety profile. This guide provides an objective, data-driven evaluation comparing the pharmacological and safety profiles of 1,3-Diethylxanthine against theophylline.
Mechanistic Pharmacology: Structure-Activity Relationship (SAR)
To understand the safety advantages of 1,3-Diethylxanthine, we must examine the causality behind its structural modifications. Both molecules act primarily as antagonists at adenosine receptors (A1 and A2A) and as non-selective inhibitors of phosphodiesterase (PDE) enzymes.
The Causality of Ethyl Substitution: The N1 and N3 ethyl groups in 1,3-Diethylxanthine increase the steric bulk and lipophilicity of the core scaffold. This structural modification allows the compound to fit more precisely into the hydrophobic binding pockets of the Adenosine A1 and A2A receptors. Experimental data demonstrates that 1,3-diethyl groups favor A2/A1 potency significantly more than the 1,3-dimethyl groups of theophylline 1[1].
Theophylline exhibits weak, non-selective antagonism (
Adenosine receptor signaling pathway modulated by xanthine derivatives.
Quantitative Safety & Efficacy Comparison
The following table synthesizes the pharmacological parameters and safety thresholds of theophylline versus 1,3-Diethylxanthine (and its primary C8-substituted derivatives).
| Pharmacological Parameter | Theophylline (1,3-Dimethylxanthine) | 1,3-Diethylxanthine (and core derivatives) |
| Adenosine A1 Receptor Affinity ( | ~10 µM (Low Affinity) | ~20 - 50 nM (High Affinity) |
| Adenosine A2A Receptor Affinity ( | ~10 µM (Low Affinity) | ~20 - 30 nM (High Affinity) |
| Phosphodiesterase (PDE) Inhibition | Non-selective, moderate | Potent, highly tunable via C8-substitution |
| Therapeutic Index | Narrow (Requires TDM) | Wider (Lower acute toxicity observed) |
| Acute Toxicity (Animal Models) | Tolerated >300 mg/kg without severe events | |
| Primary Adverse Effects | Tachycardia, Seizures, Nausea | Weak cytotoxicity at extreme doses (>100 µM) |
Data supported by recent toxicological evaluations of 8-heterocyclic xanthine derivatives3[3][4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these compounds must rely on robust, reproducible methodologies. Below are the self-validating protocols used to establish the binding affinity and safety profiles of these xanthine derivatives.
Experimental workflow for evaluating binding affinity and cytotoxicity.
Protocol 1: Competitive Radioligand Binding Assay (A1/A2A Receptor Affinity)
Objective: Quantify the binding affinity (
Causality Behind Choices:
We utilize isolated bovine brain membranes because of their naturally high density of A1 receptors, providing a robust signal-to-noise ratio2[2].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 mins. Resuspend the pellet.
-
Self-Validation Step: Add adenosine deaminase (ADA, 2 U/mL) for 30 mins at 37°C. Without ADA, endogenous adenosine would compete with the radioligand, artificially inflating the apparent
of the test compounds.
-
-
Incubation: In a 96-well plate, combine 100 µg membrane protein, 1 nM radioligand (
DPX), and varying concentrations of the test compound ( to M). -
Non-Specific Binding (NSB) Control: Include wells with 100 µM of an unlabeled agonist (e.g., Cyclopentyladenosine - CPA) to determine NSB.
-
Self-Validation Step: Specific binding is calculated as Total Binding minus NSB. If NSB exceeds 30% of total binding, the assay flags a washing stringency failure, invalidating the run.
-
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer. Add scintillation cocktail and read radioactivity (CPM).
-
Data Analysis: Use the Cheng-Prusoff equation to convert
to .
Protocol 2: In Vitro Cytotoxicity & Safety Profiling (MTT Assay)
Objective: Evaluate the cellular toxicity of the compounds to establish a preliminary safety window.
Causality Behind Choices: Theophylline's primary drawback is systemic toxicity. To evaluate if 1,3-Diethylxanthine overcomes this, we use the MTT assay on both cancerous (A549) and non-cancerous (HEK-293) cell lines. This dual-line approach distinguishes between targeted anti-proliferative effects and general basal cytotoxicity4[4].
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% . -
Compound Treatment: Treat cells with serial dilutions of theophylline and 1,3-Diethylxanthine (1 µM to 500 µM).
-
Self-Validation Step: Include a 0.1% DMSO vehicle control (negative) and 10 µM Doxorubicin (positive control). The vehicle control ensures that observed cell death is exclusively compound-driven, not solvent-induced. If the Doxorubicin control fails to achieve >80% cell death, the metabolic responsiveness of the cell batch is compromised, and the plate is rejected.
-
-
MTT Incubation: After 48h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells reduce MTT to insoluble purple formazan crystals.
-
Solubilization & Reading: Remove media, add 100 µL DMSO to dissolve formazan. Read absorbance at 570 nm using a microplate reader.
-
Calculation: Determine the
value. A higher in non-cancerous cells indicates a wider safety margin.
Conclusion
The transition from 1,3-dimethylxanthine (theophylline) to 1,3-Diethylxanthine represents a significant leap in rational drug design. By leveraging ethyl substitutions, researchers have achieved a compound with superior adenosine receptor affinity, allowing for reduced dosages and a drastically improved safety profile. As drug development continues to prioritize compounds with wide therapeutic indices, 1,3-Diethylxanthine serves as a superior foundational scaffold for next-generation respiratory and neurological therapeutics.
References
- Jacobson, K. A., Ukena, D., Padgett, W., Daly, J. W., & Kirk, K. L. (1987). "Xanthine functionalized congeners as potent ligands at A2-adenosine receptors." Journal of Medicinal Chemistry. Source: nih.gov.
- Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). "Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists." Proceedings of the National Academy of Sciences. Source: pnas.org.
- DergiPark. (2023).
- Hayallah, A. M., et al. (2010). "Design and Synthesis of Some New Theophylline Derivatives with Bronchodilator and Antibacterial Activities." ResearchGate.
Sources
Safety Operating Guide
1,3-Diethylxanthine proper disposal procedures
Topic: 1,3-Diethylxanthine Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Immediate Action Plan
1,3-Diethylxanthine (CAS: 5169-95-9) is a pharmacologically active adenosine receptor antagonist.[1] Unlike its methyl-analogues (caffeine, theophylline), it possesses distinct solubility and metabolic profiles that dictate specific disposal protocols.
Core Directive: Do NOT dispose of via sanitary sewer systems. This compound is sparingly soluble in water (~0.5 mg/mL). Discharging into aqueous drains poses a high risk of precipitation, plumbing occlusion, and environmental contamination.
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Compound Identification & Physical Properties
Accurate identification is the first step in safe waste management. Ensure your waste tags match the following chemical identity to prevent regulatory non-compliance (e.g., "Unknown Chemical" fines).
| Property | Specification | Relevance to Disposal |
| Chemical Name | 1,3-Diethylxanthine | Official manifest name |
| Synonyms | 1,3-Diethyl-3,7-dihydro-1H-purine-2,6-dione | Alternate labeling |
| CAS Number | 5169-95-9 | Unique identifier for waste profiles |
| Physical State | Solid (Crystalline powder) | Requires solid waste stream |
| Melting Point | ~221 °C | Stable at room temp; requires high-temp incineration |
| Solubility | Sparingly soluble in water; Soluble in DMSO, Ethanol | Critical: Do not attempt aqueous dilution for disposal |
Hazard Assessment & Safety Protocols
As a xanthine derivative, this compound exhibits pharmacological activity similar to theophylline but with altered potency at adenosine receptors. Treat as a toxicological hazard.
GHS Classification (derived from analogue data):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes irritation).
-
Target Organ Toxicity: Potential CNS stimulation.
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates during weighing/transfer. |
| Hand | Nitrile Gloves (Min 0.11mm) | Provides adequate barrier against organic solids. |
| Eye | Chemical Safety Goggles | Prevents ocular contact from dust or splashes. |
| Body | Lab Coat (Buttoned) | Minimizes skin exposure and clothing contamination.[2] |
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound)
-
Applicability: Expired stocks, synthesis yield, spilled solids.[3]
-
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.
-
Labeling: Must read "Hazardous Waste - Solid - Toxic." List "1,3-Diethylxanthine" explicitly.[1][4][5]
-
Procedure:
Protocol B: Liquid Waste (Solutions/Mother Liquors)
-
Applicability: Reaction mixtures (DMSO, Ethanol), HPLC effluent.
-
Segregation:
-
Halogenated: If dissolved in DCM or Chloroform.
-
Non-Halogenated: If dissolved in Ethanol, Methanol, or DMSO.
-
-
Procedure:
-
Verify the solvent compatibility.[3]
-
Pour into the appropriate "Organic Solvent Waste" carboy.
-
Crucial Step: If the solution is aqueous-organic (e.g., HPLC mobile phase), ensure the organic content is sufficient to prevent precipitation. If unsure, treat as "Aqueous Toxic Waste" but never drain dispose.
-
Protocol C: Contaminated Labware
-
Items: Spatulas, weigh boats, pipette tips.
-
Procedure:
-
Solids: Place in a clear plastic bag, seal, and dispose of in the "Solid Hazardous Waste" drum.
-
Glassware: Rinse 3x with Ethanol (collect rinsate as Liquid Waste). Once rinsed, glassware can be washed normally.
-
Operational Workflow: Waste Decision Tree
The following diagram illustrates the logical flow for categorizing 1,3-Diethylxanthine waste streams to ensure compliance.
Figure 1: Decision tree for segregating 1,3-Diethylxanthine waste streams. Note that aqueous solutions must be collected, not drained.[6]
Emergency Spill Response
In the event of a spill, rapid containment prevents spread and aerosolization.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, goggles, and N95 respirator.
-
Containment (Solid): Gently cover the spill with wet paper towels to prevent dust generation. Scoop up the material and towels into a wide-mouth waste jar.
-
Containment (Liquid): Use universal absorbent pads or vermiculite. Do not use combustible materials (like sawdust) if the solvent is an oxidizer (rare for this compound, but good practice).
-
Decontamination: Clean the surface with soap and water. Collect all cleaning materials as solid hazardous waste.
Regulatory Compliance (US/EU Context)
-
RCRA (USA): While 1,3-Diethylxanthine is not explicitly P-listed or U-listed, it must be characterized by the generator. Due to its toxicity profile, it falls under "Characteristic Waste" if it fails TCLA, but generally, it is managed as Non-RCRA Regulated Hazardous Waste unless mixed with listed solvents.
-
EPA Rule: The "Cradle-to-Grave" responsibility applies. You are responsible for this chemical until it is destroyed.
-
Disposal Code: typically D001 (Ignitable) if in organic solvent, or D002 (Corrosive) if in acidic/basic solution. Pure solid is often coded as Toxic for incineration.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101420, 1,3-Diethylxanthine. PubChem. [Link]
-
U.S. Food and Drug Administration (FDA). Substance Registration System: 1,3-DIETHYLXANTHINE (UNII: 4550Q64O79). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. 5,6-Diamino-1,3-dipropyluracil CAS 81250-34-2 [benchchem.com]
- 5. 155271-52-6 | 1H-Purin-2,6-dion, 3,7-dihydro-8-(2-(2-Brom-4,5-dimethoxyphenyl)eth-enyl)-1,3-diethyl-, (E)- [chemindex.com]
- 6. 5,6-Diamino-1,3-dimethyluracil|CAS 5440-00-6 [benchchem.com]
Personal Protective Equipment (PPE) & Handling Guide: 1,3-Diethylxanthine
Author: Senior Application Scientist
Executive Summary & Scientific Rationale
1,3-Diethylxanthine (CAS: 5169-95-9), also known as 1,3-Diethyl-3,7-dihydro-1H-purine-2,6-dione , is a potent xanthine derivative and a structural analogue of theophylline and caffeine. In research, it functions as a competitive adenosine receptor antagonist (specifically targeting A1 and A2 subtypes) with higher potency than many naturally occurring xanthines.[1]
The Safety Imperative: Unlike benign buffers, this compound is biologically active at micromolar concentrations. Systemic absorption—whether through inhalation of dust or transdermal permeation of solutions—can trigger significant physiological responses, including:
-
CNS Stimulation: Tremors, anxiety, and seizures.
-
Cardiovascular Effects: Tachycardia and arrhythmias (due to A1 receptor blockade).[1]
-
Respiratory Irritation: Direct irritation of mucous membranes.[1]
This guide moves beyond generic "lab safety" to provide a mechanism-based safety protocol . We treat 1,3-Diethylxanthine not just as a chemical irritant, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate.
Hazard Assessment & PPE Selection Strategy
The choice of PPE is dictated by the physical state of the compound and the carrier solvent .
PPE Selection Matrix
| Parameter | Solid State (Powder) | Liquid State (Solution) |
| Primary Hazard | Airborne Dust Inhalation | Transdermal Absorption (Solvent-Assisted) |
| Engineering Control | Mandatory: Chemical Fume Hood or Powder Weighing Station. | Mandatory: Chemical Fume Hood. |
| Hand Protection | Double Nitrile Gloves (Standard exam grade, min 4 mil). | Solvent-Specific: • Ethanol/Water:[1] Double Nitrile.• DMSO/DMF:Butyl Rubber or Silver Shield® under Nitrile.[1] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1).[1] | Chemical Safety Goggles + Face Shield (if >50mL).[1] |
| Respiratory | N95 (if in hood); P100/PAPR (if outside hood - not recommended).[1] | Not typically required if worked in hood.[1] |
| Body Protection | Lab Coat (Cotton/Poly).[1] Tyvek sleeves recommended.[1] | Lab Coat + Chemical Resistant Apron (if splashing risk).[1] |
Critical Insight on Solvents: 1,3-Diethylxanthine is often dissolved in DMSO or DMF for biological assays.[1] These solvents are permeation enhancers , meaning they can carry the toxicant through standard nitrile gloves and skin into the bloodstream. Never trust single-layer nitrile gloves with DMSO solutions of potent drugs.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for selecting the correct protective barrier based on the experimental stage.
Operational Protocols (Step-by-Step)
Phase A: Preparation & Weighing (The Critical Step)
Risk: Generation of invisible dust particles during transfer.
-
Engineering Setup: Verify the Chemical Fume Hood is operating at 80–100 fpm face velocity. Clear the workspace of clutter.
-
Balance Prep: Place the analytical balance inside the hood. If vibration is an issue, use a marble slab.[1]
-
Don PPE: Put on a lab coat, safety goggles, and two pairs of nitrile gloves.[1] Ensure the inner pair goes under the lab coat cuff, and the outer pair goes over the cuff.
-
Static Control: Xanthine powders can be static-prone.[1] Use an anti-static gun or wipe the spatula with an ethanol wipe before use to prevent "flying" powder.[1]
-
Weighing:
Phase B: Solubilization & Transfer
Risk: Splash and transdermal absorption via DMSO/Ethanol.
-
Solvent Addition: Add the solvent (e.g., DMSO) to the weighed powder inside the hood.
-
Dissolution: Vortex or sonicate the sealed vial. Do not sonicate open vessels.
-
Labeling: Clearly label the vessel with "1,3-Diethylxanthine," concentration, solvent, and "TOXIC" .
-
Waste Segregation: Any pipette tip that touches the solution must go immediately into a solid hazardous waste container located inside the hood.[1] Do not cross the sash plane with contaminated tips.[1]
Emergency Response & Spills
Scenario 1: Dry Powder Spill (< 500 mg)
-
Alert: Inform nearby personnel. Do not leave the hood.
-
Cover: Gently cover the spill with an oil-soaked wipe (e.g., mineral oil) or damp paper towel to prevent dust aerosolization.[1] Do not dry sweep.
-
Clean: Wipe up the material from the outside in.[1]
-
Decontaminate: Wash the surface with 70% Ethanol, followed by soap and water.[1]
-
Disposal: Place all cleanup materials in a sealed bag labeled "Hazardous Waste - Toxic."
Scenario 2: Liquid Spill (DMSO Solution)
-
Evacuate: If the spill is outside the hood, evacuate the immediate area.[1]
-
PPE Upgrade: Wear Butyl rubber gloves or double nitrile (changed every 2 minutes) for cleanup.[1]
-
Wash: Scrub the area thoroughly with water and detergent (DMSO is water-miscible).[1]
Disposal & Decommissioning
Never dispose of 1,3-Diethylxanthine down the drain.[3] It is an environmental toxin and a pharmaceutical pollutant.[1]
| Waste Type | Disposal Method |
| Solid Waste | Collect in a container labeled "Hazardous Waste: Toxic Solids." |
| Liquid Waste | Segregate into "Organic Solvents + Toxic" stream. Do not mix with oxidizers. |
| Sharps/Glass | Chemically contaminated sharps container.[1] |
| Empty Vials | Triple rinse with solvent; dispose of rinsate as liquid waste.[1] Deface label and discard vial as glass waste. |
References
-
National Center for Advancing Translational Sciences (NCATS). 1,3-Diethylxanthine (CAS 5169-95-9) Substance Record. Inxight Drugs.[1][2][4][5] Retrieved October 26, 2023.[1] [Link]
-
Daly, J. W., et al. (1985).[1] Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor.[1][6] Journal of Medicinal Chemistry.[1] (Establishes xanthine antagonist potency).[1]
-
Forsberg, K., & Mansdorf, S. Z. Quick Selection Guide to Chemical Protective Clothing.[1] (Source for DMSO/Nitrile permeation data).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
